H-Ser(Bzl)-OH.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJXTCPYWRWTDZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735828 | |
| Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76614-98-7 | |
| Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Ser(Bzl)-OH.HCl: A Comprehensive Technical Guide to its Molecular Structure and Application in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
O-Benzyl-L-serine hydrochloride, commonly abbreviated as H-Ser(Bzl)-OH.HCl, is a cornerstone building block in contemporary peptide chemistry. Its strategic design, featuring a benzyl ether protecting group on the serine side chain, offers a unique combination of stability and controlled deprotection, making it an invaluable asset in the synthesis of complex peptides and peptidomimetics. This in-depth technical guide provides a detailed exploration of the molecular architecture, physicochemical properties, and practical applications of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only foundational knowledge but also actionable protocols and expert insights to facilitate its effective use in the laboratory.
Core Molecular Identity and Physicochemical Properties
This compound is the hydrochloride salt of O-benzyl-L-serine. The benzyl group serves as a protecting group for the hydroxyl moiety of the serine side chain, while the hydrochloride salt enhances the compound's stability and solubility, particularly in aqueous and polar organic solvents commonly used in peptide synthesis.
Chemical Identifiers
A precise understanding of a compound's identifiers is critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(benzyloxy)propanoic acid;hydrochloride |
| Common Synonyms | O-Benzyl-L-serine hydrochloride, this compound |
| CAS Number | 76614-98-7; 1759-43-9 (Note: Often cited by the free amino acid CAS: 4726-96-9) |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)O)N.Cl |
| InChI Key | DHPZJFBGMJNHQW-LMOVPXPDSA-N |
Physicochemical Characteristics
| Property | Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 205-209 °C (with decomposition) |
| Solubility | Soluble in water and methanol |
| Optical Rotation | Specific rotation values are reported for the free amino acid, for example, [α]₂₀/D +6.5 to +8.0° (c=2 in 1M HCl) |
The Molecular Structure: A Strategic Design
The efficacy of this compound in peptide synthesis is a direct consequence of its molecular structure. Each component of the molecule plays a distinct and critical role.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of O-Benzyl-L-serine Hydrochloride
This guide provides a comprehensive technical overview of the synthesis and manufacturing of O-Benzyl-L-serine hydrochloride, a critical protected amino acid derivative essential for peptide synthesis and various applications in pharmaceutical and biochemical research.[1] The strategic protection of the serine hydroxyl group with a benzyl ether prevents unwanted side reactions during the intricate process of peptide chain elongation, ensuring the fidelity of the final product.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance.
Introduction: The Strategic Importance of O-Benzyl-L-serine
In the realm of peptide chemistry, the trifunctional nature of amino acids like serine presents a significant synthetic challenge. The hydroxyl group on the side chain of serine is nucleophilic and can interfere with coupling reactions during peptide synthesis. The benzyl group serves as a robust and reliable protecting group for this hydroxyl moiety. It is stable under the basic and nucleophilic conditions often employed in peptide synthesis and can be selectively removed under specific conditions, typically through hydrogenolysis.[3] The hydrochloride salt form of O-Benzyl-L-serine enhances its stability and solubility, making it a convenient and versatile building block for both solid-phase and solution-phase peptide synthesis.[1]
Preferred Synthetic Pathway: A Multi-step Approach for Optimal Purity and Yield
While direct benzylation of L-serine has been explored, it often leads to a mixture of products and lower yields. A more controlled and widely adopted manufacturing process involves a three-step sequence: N-protection of L-serine, O-benzylation of the protected intermediate, and subsequent deprotection of the amino group, followed by salt formation. This strategy ensures high purity and excellent overall yield.
Caption: High-level overview of the 4-step synthesis process.
Part 1: N-Protection of L-Serine
The initial step involves the protection of the amino group of L-serine to prevent its reaction in the subsequent O-benzylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its facile removal under acidic conditions.[4]
Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-L-serine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| L-Serine | 105.09 | 5.2 g (50.0 mmol) | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.1 g (60.0 mmol) | 1.2 |
| 1M Sodium Hydroxide (NaOH) | 40.00 | 50 mL | - |
| 1,4-Dioxane | 88.11 | 100 mL | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - |
| 1M Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a suitable reaction vessel, dissolve L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and continue stirring for 24 hours.[5]
-
After the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether (50 mL) to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil. A typical yield for this step is around 94%.[5]
Caption: Detailed workflow for the N-protection of L-Serine.
Part 2: O-Benzylation of N-Boc-L-serine
With the amino group protected, the hydroxyl group of N-Boc-L-serine can be selectively benzylated. This is typically achieved via a Williamson ether synthesis, where a strong base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide.
Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(tert-butoxycarbonyl)-L-serine | 205.21 | 8.2 g (40.0 mmol) | 1.0 |
| Sodium Hydride (NaH, 60% in oil) | 24.00 (as 100%) | 2.1 g (88 mmol as 100%) | 2.2 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Benzyl Bromide (BnBr) | 171.04 | 7.5 g (44 mmol) | 1.1 |
| Diethyl ether (Et₂O) | 74.12 | As needed | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).
-
Cool the solution to 0°C and carefully add sodium hydride (2.1 g, 88 mmol) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Add benzyl bromide (7.5 g, 44 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.[5]
-
Remove the DMF under reduced pressure.
-
Wash the residue with a mixture of diethyl ether and water.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with distilled water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine. The product is typically a sticky oil with a yield of around 63%.[5]
-
Characterization: The intermediate can be characterized by ¹H NMR. Expected peaks for N-(tert-butoxycarbonyl)-O-benzyl-L-serine in CDCl₃ include a singlet at ~1.44 ppm (9H, Boc group) and multiplets for the benzyl group protons between 7.23-7.36 ppm.[5]
Part 3: N-Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the acid-labile Boc group and the formation of the hydrochloride salt to yield the desired product.
Experimental Protocol: Synthesis of O-Benzyl-L-serine Hydrochloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | 295.34 | 7.38 g (25 mmol) | 1.0 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 30 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - |
| Hydrochloric Acid (in a suitable solvent) | 36.46 | As needed | - |
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in dichloromethane (30 mL).
-
Add trifluoroacetic acid (5 mL) to the solution. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 2 hours.[5]
-
Remove the solvents (CH₂Cl₂ and excess TFA) under reduced pressure.
-
The resulting residue is the trifluoroacetate salt of O-Benzyl-L-serine. To obtain the free amine or the hydrochloride salt, further processing is required.
-
To isolate the hydrochloride salt, the crude residue can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a solution of HCl in a non-polar solvent like diethyl ether or by bubbling HCl gas until precipitation is complete.
-
The resulting white solid, O-Benzyl-L-serine hydrochloride, is then collected by filtration, washed with cold diethyl ether, and dried under vacuum. A yield of approximately 97% for the deprotection step can be expected.[5]
Caption: Workflow for N-Boc deprotection and hydrochloride salt formation.
Product Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Confirms the presence of the benzyl group, the serine backbone protons, and the absence of the Boc group. In D₂O, characteristic multiplets are observed at approximately 3.85-3.97 ppm (3H), 4.58-4.65 ppm (2H), and 7.35-7.50 ppm (5H).[5] |
| HPLC | Purity Assessment | Determines the purity of the final compound, which should typically be >98%. |
| Melting Point | Identity and Purity | A sharp melting point indicates high purity. |
| Optical Rotation | Stereochemical Integrity | Confirms the retention of the L-configuration. A specific rotation of [α]20/D = +6.5 to +8.0 deg (c=2, 1mol/L HCl) is expected. |
Alternative Manufacturing Strategies
While the protection-benzylation-deprotection route is highly effective, other methods have been developed, particularly for large-scale production where cost and efficiency are paramount. One notable alternative involves the resolution of a racemic mixture of N-formyl-O-benzyl-DL-serine.[6][7][8] This method can be more economical as it may start from less expensive racemic starting materials. The process typically involves using a chiral resolving agent, such as brucine, to selectively precipitate one diastereomeric salt, allowing for the separation of the L and D enantiomers.[6]
Conclusion
The synthesis of O-Benzyl-L-serine hydrochloride via the N-Boc protection strategy represents a robust and reliable method for producing this essential building block for peptide synthesis. By carefully controlling the reaction conditions at each step—protection, benzylation, and deprotection—high yields and excellent purity can be achieved. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling the consistent and efficient manufacturing of this critical reagent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of O-Benzyl-L-Serine Hydrochloride (H-Ser(Bzl)-OH.HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl), a derivative of the amino acid L-serine, is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its unique structural features, combining the chirality of serine with a bulky, hydrophobic benzyl protecting group, make it a versatile synthon for creating complex molecules with specific stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques employed for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical insights, this guide aims to equip researchers with the necessary knowledge to confidently interpret the spectroscopic data of this compound.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical reactivity and biological function. A clear understanding of its molecular architecture is essential for interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.
A. ¹H NMR Spectroscopy
Experimental Protocol:
A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, most commonly deuterium oxide (D₂O), to a concentration of approximately 5-10 mg/mL. The use of D₂O is advantageous as it exchanges with the labile protons of the carboxylic acid and the ammonium group, simplifying the spectrum by removing their signals. A standard 400 or 500 MHz spectrometer is sufficient for obtaining a well-resolved spectrum.
Step-by-Step Methodology:
-
Weigh approximately 5 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of D₂O to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm).
Expected Spectrum and Interpretation:
The ¹H NMR spectrum of this compound in D₂O is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the serine backbone. The protonation of the amino group to an ammonium ion influences the chemical shifts of the neighboring protons, particularly the α-proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | 5H | The five protons of the phenyl ring typically resonate in this region as a complex multiplet due to overlapping signals. |
| Benzyl CH₂ | ~4.60 | Singlet (s) | 2H | The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. They are deshielded by the adjacent oxygen and the phenyl ring. |
| α-CH | ~4.10 - 4.30 | Triplet (t) | 1H | The α-proton is coupled to the two β-protons, resulting in a triplet. Its chemical shift is downfield due to the deshielding effects of the adjacent ammonium and carboxyl groups. |
| β-CH₂ | ~3.80 - 4.00 | Doublet of doublets (dd) | 2H | The two β-protons are diastereotopic and couple with each other and with the α-proton, leading to a more complex splitting pattern, often appearing as a doublet of doublets or a multiplet. |
Note: The exact chemical shifts can vary slightly depending on the concentration and the exact pD of the solution.
B. ¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Step-by-Step Methodology:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Tune the NMR probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum using an internal or external standard, or by referencing the solvent signal.
Expected Spectrum and Interpretation:
The ¹³C NMR spectrum provides a carbon map of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| Carboxylic (C=O) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |
| Aromatic (ipso-C) | ~136 - 138 | The quaternary carbon of the phenyl ring directly attached to the benzylic group. |
| Aromatic (ortho-, meta-, para-CH) | ~128 - 130 | The protonated carbons of the phenyl ring resonate in this typical aromatic region. |
| Benzyl CH₂ | ~73 - 75 | The benzylic carbon is deshielded by the adjacent oxygen and the phenyl ring. |
| β-CH₂ | ~68 - 70 | The β-carbon is attached to the ether oxygen, which causes a significant downfield shift. |
| α-CH | ~55 - 58 | The α-carbon is deshielded by the adjacent ammonium and carboxyl groups. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum of this compound, being a solid, is typically recorded using either a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
Step-by-Step Methodology (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectrum and Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The hydrochloride salt form significantly influences the spectrum, particularly in the regions of the amino and carboxyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H stretching (NH₃⁺) | 3100 - 2800 (broad) | Strong, broad | The stretching vibrations of the ammonium group appear as a broad, strong band, often with multiple sub-peaks, characteristic of hydrogen bonding. |
| C-H stretching (aromatic) | 3100 - 3000 | Medium | The C-H stretching vibrations of the phenyl ring. |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium | The C-H stretching vibrations of the CH and CH₂ groups of the serine backbone and the benzyl methylene. |
| C=O stretching (carboxylic acid) | ~1750 - 1730 | Strong, sharp | The carbonyl stretch of the protonated carboxylic acid appears at a higher frequency compared to the carboxylate anion. |
| N-H bending (NH₃⁺) | ~1600 - 1500 | Medium | The asymmetric and symmetric bending vibrations of the ammonium group. |
| C=C stretching (aromatic) | ~1600, ~1500, ~1450 | Medium to weak | Characteristic skeletal vibrations of the phenyl ring. |
| C-O stretching (ether) | ~1100 | Strong | The stretching vibration of the C-O-C ether linkage. |
A detailed analysis of the IR spectrum of DL-serine hydrochloride provides a strong basis for these assignments, with the additional peaks from the benzyl group being readily identifiable.[1][2]
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound.
Experimental Protocol:
An ESI-MS analysis is performed by dissolving the sample in a suitable solvent and introducing it into the mass spectrometer.
Step-by-Step Methodology:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infuse the solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
Expected Spectrum and Interpretation:
Full Scan ESI-MS:
In the full scan ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion ([M+H]⁺) of the free base, O-benzyl-L-serine. The molecular weight of the free base (C₁₀H₁₃NO₃) is 195.22 g/mol . Therefore, the expected m/z for the protonated molecule is approximately 196.10.
ESI-MS/MS Fragmentation:
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 196.10 will induce fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.
Caption: Proposed key fragmentation pathways for protonated O-benzyl-L-serine.
Major Expected Fragments:
-
m/z 178.09: Loss of a water molecule (18.01 Da) from the protonated molecular ion.
-
m/z 151.09: Loss of formic acid (46.01 Da) via a rearrangement process.
-
m/z 105.04: Cleavage of the benzyl group, resulting in a protonated serine fragment.
-
m/z 91.05: The highly stable tropylium cation (C₇H₇⁺), formed from the benzyl group, is a very common and often abundant fragment in the mass spectra of benzyl-containing compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information, and together they create a detailed molecular portrait of this important synthetic building block. This guide serves as a valuable resource for researchers, enabling them to interpret spectroscopic data with confidence, ensure the quality of their starting materials, and ultimately, advance their scientific endeavors in drug discovery and development.
References
A Comprehensive Technical Guide to H-Ser(Bzl)-OH.HCl: Commercial Suppliers and Purity Grades for Researchers and Drug Development Professionals
Abstract
O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl) is a critical raw material in the synthesis of peptides and complex pharmaceutical intermediates. Its purity is not merely a quantitative measure but a decisive factor that dictates the success of multi-step synthetic routes, influencing yield, impurity profiles of the final product, and ultimately, the safety and efficacy of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, a detailed examination of its purity grades, and the analytical methodologies required to ensure its quality. This document is structured to provide not just procedural steps but the scientific rationale behind them, empowering the user to make informed decisions in sourcing and quality control.
The Indispensable Role of this compound in Synthetic Chemistry
This compound is a derivative of the amino acid L-serine where the side-chain hydroxyl group is protected by a benzyl group. This protection is crucial in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), as it prevents unwanted side reactions at the hydroxyl group during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling characteristics. The benzyl protecting group can be selectively removed under specific conditions, typically through hydrogenolysis, allowing for the controlled deprotection of the serine side chain for subsequent modifications or to yield the final peptide sequence. The quality of this starting material directly impacts the impurity profile of the resulting peptide, making a thorough understanding of its commercial sources and purity grades a matter of paramount importance.
Navigating the Commercial Landscape: A Survey of Suppliers
A multitude of chemical suppliers offer this compound, catering to a wide range of needs from academic research to large-scale GMP manufacturing for pharmaceutical applications. The selection of a supplier should be based on a comprehensive evaluation of their product specifications, available purity grades, analytical capabilities, and regulatory compliance.
Below is a summary of prominent commercial suppliers of this compound and the typical purity grades they offer:
| Supplier | Typical Purity Grades Offered | Analytical Data Provided | Notes for Researchers |
| MilliporeSigma (Sigma-Aldrich) | ≥98%, ≥99% (titration) | Certificate of Analysis (CoA) with purity by titration, appearance, and solubility. | A reliable source for research-grade materials with readily available safety and technical data. |
| TCI Chemicals | >98.0% (HPLC), >99.0% (T) | CoA with purity by HPLC and/or titration, appearance, and specific rotation.[1][2] | Offers different grades with detailed analytical information, suitable for both research and development. |
| Aapptec | Standard and high-purity grades | CoA with lot-specific data, including water content.[3] | Specializes in reagents for peptide synthesis, offering a range of amino acid derivatives. |
| Bachem | Research and GMP grades | Comprehensive CoAs with detailed analytical testing for GMP-grade materials.[4][5] | A key supplier for pharmaceutical development, providing materials manufactured under cGMP conditions. |
| GL Biochem | Custom purity levels available | MS and HPLC analysis provided with every peptide; CoAs available.[6][7] | Offers a wide range of amino acids and derivatives, with options for custom synthesis and purity specifications. |
| Iris Biotech | Research and bulk quantities | Product specifications and CoAs available upon request.[8] | A specialized supplier of reagents for peptide and drug discovery research. |
Deconstructing Purity: Understanding the Grades and Their Implications
The purity of this compound is not a monolithic concept but a multifactorial assessment of its chemical and stereochemical integrity. Different applications necessitate varying levels of purity, and understanding the nuances of purity grades is crucial for both scientific rigor and economic efficiency.
Standard Grade (≥98% Purity)
This is the most commonly available grade and is suitable for general research purposes, such as the synthesis of peptides for initial biological screening or for use as analytical standards.
-
Typical Specifications:
-
Assay (by HPLC or Titration): ≥98%
-
Appearance: White to off-white powder
-
Solubility: Soluble in water
-
-
Key Considerations: While cost-effective, this grade may contain higher levels of related substances, residual solvents, and potentially the D-enantiomer. For sensitive applications, these impurities could interfere with the synthesis or biological activity of the final product.
High-Purity Grade (≥99% Purity)
This grade is recommended for more demanding applications, including the synthesis of peptides for in vivo studies, preclinical development, and as starting materials for the synthesis of active pharmaceutical ingredients (APIs).
-
Typical Specifications:
-
Assay (by HPLC): ≥99.0%
-
Enantiomeric Purity (by chiral HPLC): ≥99.5% L-enantiomer
-
Related Substances: Limits on individual and total impurities
-
Residual Solvents: Conforms to ICH guidelines
-
Water Content (by Karl Fischer): Specified limit
-
-
Causality in Experimental Choices: The stringent control of impurities in this grade is essential to minimize the formation of deletion sequences, truncations, and other peptide-related impurities during SPPS. High enantiomeric purity is critical to prevent the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.
GMP (Good Manufacturing Practice) Grade
This is the highest quality grade, produced under strict cGMP conditions, and is intended for the manufacture of APIs for clinical trials and commercial drug products.
-
Typical Specifications: In addition to the specifications of the high-purity grade, GMP-grade materials are accompanied by extensive documentation, including:
-
Detailed Certificate of Analysis with validated analytical methods.
-
Information on the manufacturing process and impurity profile.
-
Compliance with relevant pharmacopeial monographs (if applicable).
-
Auditable manufacturing facilities.
-
-
Trustworthiness and Self-Validation: The rigorous quality control and documentation associated with GMP-grade materials provide the highest level of assurance for drug development professionals, ensuring batch-to-batch consistency and compliance with regulatory requirements.[9]
The Analytical Arsenal: Methodologies for Purity Verification
A robust quality control strategy for this compound relies on a combination of analytical techniques to provide a comprehensive assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of amino acid derivatives.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity by separating this compound from non-isomeric impurities.
-
Experimental Protocol: A General RP-HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
-
-
Chiral HPLC: Essential for determining the enantiomeric purity, separating the L-enantiomer from the D-enantiomer.[10][11][12]
-
Experimental Protocol: A General Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA)
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic modifier. The exact composition must be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).[13][14][15]
-
¹H NMR: Confirms the chemical structure and can be used to identify and quantify impurities with distinct proton signals.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[2][16]
-
Experimental Protocol: A General qNMR Method
-
Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay).
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following formula:
where I = integral area, N = number of protons, MW = molecular weight, m = mass, and Purity = purity of the internal standard.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio. Electrospray Ionization (ESI) is a common technique for this purpose.[17][18][19]
-
Experimental Protocol: A General ESI-MS Method
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the mass spectrometer or introduce it via an LC system.
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.
-
Analysis: Acquire the mass spectrum and confirm the presence of the expected molecular ion peak.
-
Visualizing the Workflow: From Selection to Application
The following diagrams illustrate the key decision-making and analytical workflows for this compound.
Caption: Decision workflow for selecting the appropriate grade of this compound.
Caption: Analytical workflow for the in-house quality control of this compound.
Conclusion: A Foundation for Quality
The selection and qualification of this compound are foundational steps in the successful development of peptide-based therapeutics and other complex molecules. A thorough understanding of the available commercial grades, the implications of different purity levels, and the analytical techniques for their verification is indispensable for researchers and drug development professionals. By adopting a risk-based approach to supplier selection and implementing a robust in-house quality control strategy, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes. This guide serves as a technical resource to support these critical activities, ultimately contributing to the advancement of science and the development of new medicines.
References
- 1. This compound | C10H14ClNO3 | CID 66820496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. peptide.com [peptide.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Bachem H-Ser-OBzl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. glbiochem.com [glbiochem.com]
- 7. GL Biochem - peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide [glbiochem.com]
- 8. sumitbiomedical.com [sumitbiomedical.com]
- 9. polypeptide.com [polypeptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
Thermal stability and degradation profile of H-Ser(Bzl)-OH.HCl.
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of O-Benzyl-L-serine Hydrochloride (H-Ser(Bzl)-OH.HCl)
Introduction
O-Benzyl-L-serine hydrochloride, systematically known as (2S)-2-amino-3-(phenylmethoxy)propanoic acid hydrochloride and commonly abbreviated as this compound, is a pivotal protected amino acid derivative.[1][2] Its strategic application in peptide synthesis lies in the use of the benzyl group to protect the hydroxyl function of the serine side chain, thereby preventing undesirable side reactions during the construction of complex peptide sequences.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical stability of this raw material is not merely academic; it is a prerequisite for ensuring the integrity, purity, and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a detailed examination of the thermal stability and degradation profile of this compound. Moving beyond a simple recitation of data, we will explore the causality behind its thermal behavior, elucidate its potential degradation pathways under stress, and provide robust, field-proven analytical protocols for its characterization. The insights and methodologies presented herein are designed to empower scientists to maintain the quality of this compound from procurement and storage through to its application in synthesis and formulation.
Core Physicochemical Properties
A foundational understanding of this compound begins with its key physicochemical properties, which dictate its handling, solubility, and reactivity. These are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-2-amino-3-(phenylmethoxy)propanoic acid;hydrochloride | [1] |
| Common Synonyms | This compound, O-Benzyl-L-serine hydrochloride | [1][4] |
| CAS Number | 76614-98-7 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |
| Molecular Weight | 231.67 g/mol | [1] |
| Appearance | White to off-white powder | [][6] |
| Storage Conditions | 2-8 °C, dry and well-ventilated place | [][6][7] |
Thermal Stability Analysis: A Proactive Approach
Thermal stability is a critical quality attribute that influences every stage of the drug development lifecycle, from shipping and storage to the thermal stresses of manufacturing processes. The primary tools for assessing this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For this compound, a TGA scan reveals the onset temperature of decomposition, where significant mass loss begins, indicating the upper limit of its thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] It is exceptionally sensitive for detecting thermal events such as melting, crystallization, and decomposition, providing both the temperature and the enthalpy of these transitions.[9]
While specific experimental data for this compound is not extensively published, we can project a typical thermal profile based on related structures like L-serine and its esters.[11][12] L-serine itself shows significant decomposition beginning around 218 °C (491 K).[11] The benzyl ester hydrochloride derivative is noted to decompose around its melting point of approximately 175°C.[12] It is therefore reasonable to hypothesize that this compound exhibits a multi-stage thermal profile.
Table 2: Projected Thermal Events for this compound
| Thermal Event | Approximate Temperature Range | Technique | Interpretation |
| Melting/Decomposition | 170 - 190 °C | DSC / TGA | An endothermic event on the DSC curve corresponding to melting, likely coupled with the onset of decomposition as indicated by initial mass loss in TGA. This range is inferred from similar structures.[12] |
| Major Decomposition | > 200 °C | TGA / DSC | A significant and rapid mass loss observed in TGA, corresponding to exothermic events in DSC, indicating the bulk degradation of the molecule. This aligns with the behavior of the parent amino acid, L-serine.[11] |
Degradation Profile and Mechanistic Pathways
Understanding how a molecule degrades is as important as knowing when. Forced degradation, or stress testing, is an indispensable tool for identifying potential degradation products and establishing the intrinsic stability of a molecule. As mandated by ICH guidelines, this involves subjecting the compound to harsh conditions (e.g., heat, acid, base, oxidation, and light) to accelerate decomposition.[13]
For this compound, several degradation pathways are chemically plausible given its structure:
-
Debenzylation: Cleavage of the O-benzyl ether bond is a primary suspected pathway. This would yield L-serine hydrochloride and likely toluene or benzyl alcohol as byproducts. This is analogous to the intentional hydrogenolytic cleavage used in peptide synthesis.[3][14]
-
Decarboxylation: The loss of the carboxyl group as CO₂, a common degradation route for amino acids under thermal stress.[15]
-
Deamination: The removal of the primary amine group.
-
Intermolecular Condensation: At elevated temperatures, amino acids can self-condense to form dimers (such as diketopiperazines) or larger oligomers/polymers.
-
Hydrolysis: In the presence of water, the benzyl ether could potentially be hydrolyzed, although this is generally less facile than debenzylation.
The following diagram illustrates these potential degradation routes.
Recommended Analytical Protocols
To ensure the quality of this compound, a robust analytical framework is essential. The following protocols are designed as self-validating systems, providing the necessary data to make informed decisions.
Protocol 4.1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition and quantify mass loss events.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[8]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method on the primary mass loss step.
Causality: The choice of an inert nitrogen atmosphere is critical to isolate thermal degradation from thermo-oxidative processes, providing a clearer picture of the molecule's intrinsic stability.[8] A 10 °C/min heating rate is a standard practice that balances resolution with experimental time.
Protocol 4.2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.[9]
-
-
Data Analysis: Plot heat flow versus temperature. Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy (ΔH) of the transitions.
Causality: Using hermetically sealed pans prevents mass loss before the decomposition event, ensuring that the observed thermal transitions are accurate. This is crucial for distinguishing a true melting point from a melt-decomposition event.[16]
Protocol 4.3: Stability-Indicating HPLC Method Development Workflow
Objective: To develop and validate an HPLC method capable of separating this compound from all its potential process impurities and degradation products.[17][18]
This protocol is a workflow, as the final method parameters will be determined by the experimental results.
Step-by-Step Workflow:
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH, respectively. Hold at 60°C for several hours, then neutralize.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose the solid sample to dry heat (e.g., 80°C) for 24-48 hours.
-
Photolytic: Expose the sample (solid and solution) to UV/Vis light as per ICH Q1B guidelines.
-
Rationale: The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by secondary reactions.[17]
-
-
Initial Method Screening (Reversed-Phase HPLC): [18]
-
Column: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV-Vis detector, monitoring at a wavelength where the parent compound and potential impurities absorb (e.g., 210 nm and 254 nm).
-
Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Rationale: Gradient elution is essential for separating compounds with a wide range of polarities, which is typical in a degradation sample.[18]
-
-
Method Optimization and Validation:
-
Analyze all stressed samples and a control sample. The primary goal is to achieve baseline resolution between the parent peak and all degradation product peaks.
-
Systematically adjust parameters like gradient slope, temperature, and mobile phase pH to optimize the separation.
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for purpose.
-
Interpretation and Mitigation Strategies
The collective data from TGA, DSC, and forced degradation studies provides a comprehensive stability profile. The key interpretation is that this compound is a thermally sensitive molecule. The onset of decomposition, likely below 200°C, necessitates careful control of temperature during any processing steps such as drying or milling.
Practical Mitigation Strategies:
-
Storage: The manufacturer's recommendation to store at 2-8°C in a tightly sealed container is validated by the compound's thermal sensitivity.[7] This minimizes the risk of slow degradation over time.
-
Handling: Avoid prolonged exposure to elevated temperatures. When used in reactions, consider the thermal budget of the entire process.
-
Formulation: If this compound is to be included in a formulation that undergoes thermal processing (e.g., melt extrusion), its degradation profile must be considered a critical limiting factor.
-
Purity Monitoring: The validated stability-indicating HPLC method should be routinely employed to test incoming material and to monitor the stability of the compound under its intended storage conditions.
Conclusion
O-Benzyl-L-serine hydrochloride is an essential reagent whose quality is paramount for successful pharmaceutical development. Its thermal stability is finite, with decomposition initiating at temperatures relevant to pharmaceutical processing. The primary degradation pathways likely involve debenzylation and decarboxylation. A proactive strategy, employing a suite of analytical techniques including TGA, DSC, and a validated stability-indicating HPLC method, is crucial for managing the risks associated with its thermal lability. By understanding and controlling these factors, researchers can ensure the integrity of this compound, leading to more robust and reliable manufacturing processes.
References
- 1. This compound | C10H14ClNO3 | CID 66820496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. L-Serine benzyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 13. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Calorimetric investigation of protein/amino acid interactions in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for Recommended Coupling Reagents for H-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Unique Challenges of Incorporating Benzyl-Protected Serine in SPPS
In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the incorporation of each amino acid presents a unique set of challenges. H-Ser(Bzl)-OH, a serine derivative with its side-chain hydroxyl group protected by a benzyl ether, is a crucial building block for synthesizing peptides where the serine hydroxyl functionality needs to be masked until the final deprotection step. While the benzyl group offers stability under the basic conditions of Fmoc-deprotection, its steric bulk and the inherent reactivity of the serine backbone can lead to suboptimal coupling outcomes.[1][2]
Researchers and peptide chemists frequently encounter difficulties such as incomplete acylation, racemization at the α-carbon, and potential side reactions like β-elimination (dehydration). These challenges necessitate a carefully considered approach to the selection of coupling reagents and optimization of reaction conditions to ensure high peptide purity and yield. This application note provides a comprehensive guide to the most effective coupling reagents for H-Ser(Bzl)-OH, detailing their mechanisms of action, comparative performance, and step-by-step protocols for their successful implementation in your SPPS workflow.
Understanding the Key Challenges
The primary obstacles in the efficient incorporation of H-Ser(Bzl)-OH stem from two main factors:
-
Steric Hindrance: The bulky benzyl group on the side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can slow down the reaction rate and lead to incomplete coupling, resulting in deletion sequences.[3][4]
-
Racemization: The α-proton of activated amino acids is susceptible to base-catalyzed abstraction, leading to the formation of an oxazolone intermediate that can racemize. Serine derivatives are known to be prone to this side reaction, and the choice of coupling reagent and base can significantly impact the stereochemical integrity of the incorporated residue.[5][6]
-
β-Elimination (Dehydration): Although the benzyl group is a stable protecting group, under certain conditions, particularly with prolonged exposure to strong bases or elevated temperatures, β-elimination can occur, leading to the formation of a dehydroalanine (Dha) residue. This is a more significant concern with phosphorylated serine but can still be a minor side product with O-benzyl protection.[7]
A judicious choice of coupling reagent is therefore paramount to overcoming these hurdles.
Recommended Coupling Reagents: A Comparative Analysis
The modern peptide chemist has a diverse arsenal of coupling reagents at their disposal. For a sterically hindered and racemization-prone amino acid like H-Ser(Bzl)-OH, the most effective reagents are typically the high-performance uronium/aminium or phosphonium salts. Carbodiimide-based methods, when used with appropriate additives, also offer a reliable and cost-effective alternative.
Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium salts are among the most efficient and rapid coupling reagents available for SPPS.[8] They react with the carboxylic acid of the incoming amino acid to form a highly reactive activated ester, facilitating rapid acylation of the peptide-resin's N-terminus.
HATU is widely regarded as one of the most powerful coupling reagents, especially for difficult couplings involving sterically hindered amino acids.[8][9] Its superiority stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[10]
Mechanism of Action:
The coupling process with HATU involves the following key steps:
-
Deprotonation of the carboxylic acid of Fmoc-Ser(Bzl)-OH by a tertiary base (e.g., DIPEA) to form a carboxylate anion.
-
The carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
The OAt anion then attacks this intermediate to generate the OAt-active ester and tetramethylurea.
-
The N-terminal amine of the peptide-resin attacks the active ester to form the peptide bond.[10][11]
Diagram: HATU Coupling Workflow
Caption: Workflow for coupling H-Ser(Bzl)-OH using HATU in SPPS.
Performance and Considerations:
-
Efficiency: Very high, often successful where other reagents fail.[3]
-
Racemization: Low, due to the rapid coupling kinetics that outcompete the rate of racemization.[9]
-
Side Reactions: The primary concern is potential guanidinylation of the N-terminal amine if HATU is used in large excess or if the coupling is unusually slow.[9]
HCTU is a cost-effective and highly efficient alternative to HATU. It forms a reactive O-6-ClBt ester, which is more reactive than the OBt esters generated by reagents like HBTU.
Performance and Considerations:
-
Efficiency: High, comparable to HATU for most applications.
-
Racemization: Low, similar to HATU.
-
Solubility: Generally has good solubility in common SPPS solvents.
Phosphonium Salts: The Reliable Alternative
Phosphonium-based reagents, like PyBOP, are another class of highly effective coupling reagents that are known for their low propensity to cause racemization.
PyBOP is a well-established and reliable coupling reagent that activates the carboxylic acid to form an OBt-ester.[12] A key advantage of PyBOP over its predecessor, BOP, is that it does not produce the carcinogenic byproduct HMPA.[13]
Mechanism of Action:
Similar to uronium salts, the reaction proceeds via an activated intermediate:
-
The carboxylate of Fmoc-Ser(Bzl)-OH, formed in the presence of a base, reacts with PyBOP.
-
This forms an activated HOBt-ester intermediate.
-
The N-terminal amine of the peptide-resin attacks this ester to form the peptide bond.[12]
Performance and Considerations:
-
Efficiency: High, particularly for standard and moderately difficult couplings.
-
Racemization: Very low, making it a safe choice for sensitive amino acids.[12]
-
Side Reactions: Generally, very few side reactions are observed with PyBOP.
Carbodiimides with Additives: The Classic and Cost-Effective Choice
Carbodiimides, such as DIC (N,N'-diisopropylcarbodiimide), are a cornerstone of peptide synthesis. When used alone, they can lead to significant racemization and side reactions like dehydration. However, the addition of nucleophilic additives like OxymaPure® or HOBt dramatically suppresses these side reactions and enhances coupling efficiency.[14][15]
The DIC/OxymaPure system is an excellent modern choice for carbodiimide-mediated coupling. OxymaPure is a highly effective and non-explosive alternative to HOBt and HOAt.[16]
Mechanism of Action:
-
DIC reacts with the carboxylic acid of Fmoc-Ser(Bzl)-OH to form a highly reactive O-acylisourea intermediate.
-
This intermediate is prone to racemization and rearrangement to an inactive N-acylurea.
-
OxymaPure rapidly traps the O-acylisourea to form an Oxyma-ester.
-
This active ester is less prone to racemization and reacts efficiently with the N-terminal amine to form the peptide bond.[15]
Diagram: DIC/Oxyma Coupling Mechanism
Caption: Mechanism of DIC/OxymaPure mediated peptide coupling.
Performance and Considerations:
-
Efficiency: Good to high, especially with sufficient reaction times.
-
Racemization: Very low when OxymaPure is used.[16]
-
Cost: Generally the most cost-effective option among the high-performance reagents.
-
Byproducts: The diisopropylurea byproduct of DIC is soluble in common washing solvents, facilitating its removal.
Comparative Summary of Recommended Reagents
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Very Low | Extremely fast and effective for hindered couplings.[17] | Higher cost; potential for guanidinylation side reaction.[9] |
| HCTU | Uronium Salt | High | Very Low | High efficiency, good solubility, more cost-effective than HATU. | |
| PyBOP | Phosphonium Salt | High | Very Low | Reliable, low racemization, avoids carcinogenic byproducts.[12] | More expensive than carbodiimide methods. |
| DIC/OxymaPure | Carbodiimide/Additive | Good-High | Very Low | Cost-effective, safe (non-explosive additive), soluble byproduct.[16] | Can be slower than uronium/phosphonium reagents. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Coupling of H-Ser(Bzl)-OH using HATU
This protocol is recommended for particularly difficult couplings or when speed is a priority.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Ser(Bzl)-OH and HATU in DMF. Add DIPEA to the solution.
-
Pre-activation: Gently agitate the activation solution at room temperature for 2-5 minutes. The solution may change color.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-120 minutes. Reaction time can be extended for particularly difficult sequences.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test remains positive, a second coupling (recoupling) may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Coupling of H-Ser(Bzl)-OH using DIC/OxymaPure
This protocol is a robust and cost-effective method suitable for most applications.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading)
-
OxymaPure (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF, deprotected, and washed as described in Protocol 1.
-
Reagent Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Ser(Bzl)-OH and OxymaPure in DMF.
-
Coupling Initiation: Add the Fmoc-Ser(Bzl)-OH/OxymaPure solution to the peptide-resin. Immediately add the DIC to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. Carbodiimide reactions are typically slower than those with uronium/phosphonium salts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider extending the reaction time or performing a recouple.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents and the soluble diisopropylurea byproduct.
Conclusion and Best Practices
The successful incorporation of H-Ser(Bzl)-OH into a peptide sequence is readily achievable with the appropriate choice of coupling reagent and optimized protocols. For the most challenging sequences where steric hindrance is a major concern, HATU remains the reagent of choice due to its superior reactivity and speed. For routine synthesis and as a reliable, high-performance alternative, PyBOP offers excellent results with minimal risk of racemization. The DIC/OxymaPure system provides a highly efficient, safe, and cost-effective method that is suitable for a wide range of applications.
Key recommendations for success:
-
Monitoring is Crucial: Always use a qualitative test (e.g., Kaiser test) to monitor the completion of each coupling step.
-
Double Coupling: For difficult sequences, do not hesitate to perform a second coupling with a fresh batch of activated amino acid to drive the reaction to completion.[3]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregated peptides and may improve coupling efficiency.
-
Base Selection: Use a non-nucleophilic base like DIPEA. For extremely racemization-sensitive couplings, a weaker base such as 2,4,6-collidine could be considered.
By understanding the underlying chemistry and applying these field-proven protocols, researchers can confidently incorporate H-Ser(Bzl)-OH and other challenging amino acids, paving the way for the successful synthesis of complex and biologically important peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. PyBOP - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols for Solution-Phase Peptide Synthesis Utilizing H-Ser(Bzl)-OH.HCl
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the effective use of O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl) in solution-phase peptide synthesis (LPPS). The narrative emphasizes the strategic importance of the benzyl protecting group, the function of the hydrochloride salt, and the procedural nuances required for successful peptide coupling. We delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, troubleshooting common side reactions, and methods for monitoring and characterization. This document is designed to serve as a self-validating system, grounding its protocols in established chemical principles and authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Position of this compound in Peptide Chemistry
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research.[1] While solid-phase peptide synthesis (SPPS) is widely used for its speed and automation, classical solution-phase peptide synthesis (LPPS) remains indispensable, particularly for the large-scale production of short peptides and for syntheses where the purification of intermediates is crucial for final product purity.[1][2][3]
Serine, with its nucleophilic hydroxyl side chain, presents a unique challenge in peptide synthesis. This reactive group must be protected to prevent undesirable side reactions, such as O-acylation by the activated carboxyl group of an incoming amino acid, which would lead to branched peptide impurities.[4][5] this compound is a strategically designed building block that addresses this challenge. It features a benzyl (Bzl) ether protecting the serine side-chain hydroxyl group.[6][7] This guide will elucidate the properties, handling, and application of this critical reagent.
Physicochemical Properties & Handling of this compound
Understanding the fundamental properties of this compound is the first step toward its successful application. The compound is the hydrochloride salt of O-Benzyl-L-serine, ensuring that the α-amino group is protonated. This salt form enhances the compound's stability and crystallinity, facilitating handling and storage.
| Property | Value | Source(s) |
| Chemical Name | O-Benzyl-L-serine hydrochloride | [8] |
| Synonyms | H-Ser(Bzl)-OH HCl, L-Ser(Bzl)-OH HCl | [8] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [9] |
| Molecular Weight | 231.67 g/mol | [8][9] |
| Appearance | White to off-white solid/powder | [10] |
| Storage | Store at 0 - 8 °C for long-term stability. | |
| Solubility | Sparingly soluble in water (requires sonication). | [10] |
Handling Considerations:
-
Neutralization is Required: The protonated α-amino group is unreactive in a peptide coupling reaction. Therefore, it must be neutralized in situ with a non-nucleophilic base just prior to coupling.[11]
-
Moisture: Like most amino acid derivatives, it is advisable to handle the compound in a dry environment to prevent hydrolysis and degradation.
The Boc/Bzl Strategy: A Quasi-Orthogonal Approach
This compound is most frequently employed within the Boc/Bzl protecting group strategy, a classic and robust method for peptide synthesis.[12][13] This strategy is termed "quasi-orthogonal" because both the temporary N-terminal Boc group and the semi-permanent Bzl side-chain protecting groups are removed by acidolysis, but under vastly different conditions.[12]
-
Temporary Nα-Boc Group: The tert-butyloxycarbonyl (Boc) group is labile to moderate acids, such as trifluoroacetic acid (TFA), for its removal after each coupling step.[12][14]
-
Semi-Permanent O-Benzyl Group: The benzyl ether on the serine side chain is stable to the moderate acidic conditions used for Boc deprotection.[7][12] It requires much stronger acids, like liquid hydrogen fluoride (HF), for cleavage, or alternatively, can be removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd).[12][15][16] This differential lability is the cornerstone of the strategy, allowing for selective deprotection and chain elongation.
Diagram 1: Logical workflow of the quasi-orthogonal Boc/Bzl strategy.
Core Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a dipeptide, a foundational step in any peptide synthesis.
Protocol 1: Dipeptide Synthesis (e.g., Boc-Ala-Ser(Bzl)-OH)
This protocol details the coupling of Nα-Boc-L-Alanine to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and 1-Hydroxybenzotriazole (HOBt) as a racemization suppressant.[1][17]
Reagent Stoichiometry:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | C-terminal amino acid |
| N-Boc-L-Ala-OH | 1.05 | N-terminal amino acid |
| EDC.HCl | 1.1 | Coupling agent (Carbodiimide) |
| HOBt | 1.1 | Racemization suppressant |
| DIEA | 2.0 | Non-nucleophilic base |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
Step-by-Step Methodology:
-
Dissolution & Neutralization:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath with magnetic stirring.
-
Add N,N-Diisopropylethylamine (DIEA) (1.0 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes. The suspension should become a clear solution.
-
Causality Note: DIEA is a sterically hindered, non-nucleophilic base used to deprotonate the α-ammonium group to the free amine, which is necessary for the subsequent nucleophilic attack. Its bulk prevents it from competing as a nucleophile.[11]
-
-
Pre-activation of the Carboxyl Group:
-
In a separate flask, dissolve N-Boc-L-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add EDC.HCl (1.1 eq) in one portion.
-
Stir the activation mixture at 0 °C for 20-30 minutes.
-
Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. HOBt rapidly traps this intermediate to form an active OBt-ester, which is less reactive but significantly more stable against racemization prior to aminolysis.[1][17]
-
-
Coupling Reaction:
-
To the neutralized H-Ser(Bzl)-OH solution from Step 1, add the pre-activated Boc-Ala-OH solution from Step 2.
-
Add the final equivalent of DIEA (1.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 10% Methanol in DCM with 1% Acetic Acid.[11] The disappearance of the starting materials (visualized with ninhydrin for the free amine and UV for the Boc-protected acid) indicates reaction completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess DIEA and unreacted amine), saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid), and finally with brine.[11] The urea byproduct from EDC is water-soluble and is removed during these washes.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification:
-
The crude Boc-Ala-Ser(Bzl)-OH can be purified by flash column chromatography on silica gel if necessary.
-
Diagram 2: Experimental workflow for dipeptide synthesis.
Protocol 2: Benzyl (Bzl) Group Deprotection via Catalytic Hydrogenolysis
This method is a mild and efficient way to remove the benzyl ether from the serine side chain, typically after the full peptide sequence has been assembled and the final N-terminal Boc group has been removed.
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected peptide (e.g., H-Ala-Ser(Bzl)-OH) in a suitable solvent such as Methanol, Ethanol, or a mixture containing Acetic Acid.
-
Catalyst Addition: Add Palladium on Carbon (Pd/C, typically 10% w/w) catalyst to the solution. The amount should be catalytic, roughly 10-20% of the peptide's weight.
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Purge the system with an inert gas (N₂ or Ar) before introducing Hydrogen (H₂) gas.
-
Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
-
-
Monitoring: Monitor the reaction by TLC or HPLC-MS until the starting material is consumed.
-
Workup:
-
Carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric upon drying; do not allow the filter cake to dry completely in air.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the combined filtrate to yield the deprotected peptide (H-Ala-Ser-OH).
-
Diagram 3: Workflow for Benzyl group deprotection.
Analytical Characterization & Troubleshooting
Monitoring and Quality Control: Consistent monitoring is crucial for successful synthesis.[18][19][20]
-
TLC: An indispensable tool for tracking the consumption of starting materials during coupling.
-
RP-HPLC: The primary method for assessing the purity of the crude and final peptide products.[21]
-
Mass Spectrometry (MS): Used to confirm the identity and molecular weight of the synthesized peptide at each stage.[21]
Potential Side Reactions and Mitigation:
Serine-containing peptides are susceptible to specific side reactions that can compromise yield and purity.[5][22][23]
-
Racemization: The activation of the N-Boc-amino acid can lead to a loss of stereochemical integrity.
-
Cause: Formation of a symmetric oxazolone intermediate from the activated amino acid.[23]
-
Mitigation: The use of additives like HOBt or HOAt is critical.[1][17] These reagents convert the initial active intermediate into an active ester, which is less prone to racemization. Performing reactions at 0 °C during activation also helps to minimize this side reaction.[11]
-
-
N→O Acyl Shift: Under strongly acidic conditions, the peptide bond involving the nitrogen of serine can migrate to the side-chain oxygen, forming an ester linkage.[5][23][24]
-
Cause: Acid-catalyzed intramolecular transesterification.
-
Mitigation: This is a more significant concern during final cleavage with strong acids like HF. The use of milder deprotection methods like catalytic hydrogenolysis for the Bzl group helps to avoid this. The shift is reversible under basic conditions, but can lead to chain fragmentation.[5][23]
-
-
O-Sulfonation: During final cleavage from a resin in solid-phase synthesis using TFA, O-sulfonation of unprotected serine can occur if certain arginine protecting groups are present without adequate scavengers.[25] While less common in solution-phase workup, it highlights the reactivity of the hydroxyl group.
Conclusion
This compound is a robust and essential building block for the solution-phase synthesis of serine-containing peptides. Its strategic design, incorporating a semi-permanent benzyl ether for side-chain protection and a hydrochloride salt for stability, makes it highly compatible with the widely-used Boc/Bzl synthesis strategy. By understanding the chemical principles behind its use—from the necessity of neutralization to the mechanisms of coupling and deprotection—researchers can effectively mitigate side reactions and achieve high purity and yield. The protocols and insights provided herein serve as a validated guide for the successful application of this compound in the development of novel peptide therapeutics and research tools.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. This compound | C10H14ClNO3 | CID 66820496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. peptide.com [peptide.com]
- 23. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 24. scribd.com [scribd.com]
- 25. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Ser(Bzl)-OH.HCl in Peptide Synthesis
<
Introduction: The Strategic Role of Serine Protection
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success. These temporary modifications to reactive functional groups prevent unwanted side reactions during the stepwise assembly of the peptide chain. For the amino acid serine, with its nucleophilic hydroxyl side chain, effective protection is paramount to avoid issues like O-acylation during coupling steps. O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl) is a widely utilized building block where the serine hydroxyl group is masked as a benzyl ether. This application note provides a comprehensive guide to the compatibility and strategic implementation of this compound in the two dominant SPPS methodologies: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) synthesis.
The Benzyl Protecting Group: A Tale of Two Chemistries
The benzyl (Bzl) group is a cornerstone of peptide chemistry, valued for its general stability.[1] However, its cleavage conditions define its utility and compatibility within different synthetic frameworks. The core principle governing its use lies in the concept of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection.[2][3]
-
In Boc/Bzl Strategy: This is the classic and highly synergistic pairing. The temporary Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the "permanent" benzyl side-chain protecting groups require much stronger acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[4][5] This differential acid lability, while not strictly orthogonal, provides a robust and reliable system for peptide assembly.[3]
-
In Fmoc/tBu Strategy: This strategy is prized for its orthogonality. The Nα-Fmoc group is removed by a base (typically piperidine), while the side-chain protecting groups, commonly tert-butyl (tBu) based, are removed by acid (TFA).[4] The use of a benzyl ether side-chain protection for serine within an Fmoc framework presents a more complex scenario. While stable to the basic conditions of Fmoc deprotection, the Bzl group's resistance to standard TFA cleavage cocktails necessitates a final, separate deprotection step, often involving strong acids or catalytic hydrogenolysis.[1][6]
This compound in Boc Solid-Phase Peptide Synthesis
The use of this compound, or more commonly its Nα-protected form Boc-Ser(Bzl)-OH, is a foundational element of the Boc/Bzl strategy.[7][8] The benzyl ether effectively shields the serine hydroxyl group from participating in side reactions throughout the synthesis.
Workflow and Mechanistic Rationale
The general cycle for incorporating Ser(Bzl) in Boc-SPPS is as follows:
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIPEA).
-
Coupling: The incoming Boc-Ser(Bzl)-OH is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and coupled to the free N-terminus of the peptide chain.
-
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the benzyl ether on serine, using a strong acid like HF.[9]
Figure 1. Boc-SPPS workflow for Ser(Bzl) incorporation.
Final Cleavage and Deprotection in Boc/Bzl Strategy
The "global" deprotection at the end of a Boc synthesis is a critical and harsh step. Anhydrous HF is the most common reagent.[9][10]
Standard HF Cleavage Cocktail:
-
HF:Anisole (9:1 v/v): Anisole acts as a scavenger to trap the highly reactive benzyl cations released during cleavage, preventing side reactions such as the alkylation of sensitive residues like tyrosine and tryptophan.
The procedure is typically carried out at 0°C for 1-2 hours in a specialized HF apparatus.
This compound in Fmoc Solid-Phase Peptide Synthesis
The use of this compound (as Fmoc-Ser(Bzl)-OH) in Fmoc-SPPS is less common than its tBu-protected counterpart (Fmoc-Ser(tBu)-OH) but offers advantages in specific scenarios, such as the synthesis of peptides where the final deprotection strategy involves hydrogenolysis.
Compatibility and Orthogonality Considerations
The benzyl ether of Ser(Bzl) is stable to the repetitive basic treatments (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal.[11] The challenge arises during the final cleavage and deprotection. Standard Fmoc cleavage cocktails, typically TFA-based, are not strong enough to efficiently cleave the benzyl ether.[12] This lack of compatibility necessitates a multi-step final deprotection or the use of very strong acids, which can compromise the benefits of the milder Fmoc approach.
Figure 2. Fmoc-SPPS workflow for Ser(Bzl) incorporation.
Deprotection Strategies for Ser(Bzl) in Fmoc Synthesis
-
Catalytic Hydrogenolysis: This is a mild and effective method for removing benzyl groups.[1] After cleavage from the resin with a standard TFA cocktail, the protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[1] This method is orthogonal to most other protecting groups used in Fmoc synthesis but is incompatible with sulfur-containing residues (cysteine, methionine) and can sometimes be slow or incomplete for complex peptides.
-
Strong Acid Cleavage: Alternatively, after cleavage from the resin, the peptide can be subjected to a strong acid treatment, similar to the final step in Boc synthesis (e.g., HF, TFMSA). This approach, however, negates some of the primary advantages of choosing the Fmoc strategy.
Comparative Summary and Strategic Recommendations
| Feature | Boc/Bzl Strategy with this compound | Fmoc/tBu Strategy with this compound |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[4] | Base (e.g., 20% piperidine in DMF)[13] |
| Side-Chain Protection | Benzyl-based groups[] | Typically tBu-based groups[7] |
| Ser(Bzl) Deprotection | Strong Acid (e.g., HF, TFMSA)[4] | Hydrogenolysis or Strong Acid[6] |
| Orthogonality | Quasi-orthogonal[3] | Fully orthogonal with tBu groups; requires separate deprotection for Bzl |
| Advantages | Robust, well-established, effective for long or hydrophobic peptides.[3] | Milder Nα-deprotection, suitable for acid-sensitive sequences.[3] |
| Disadvantages | Harsh final cleavage can degrade sensitive residues; requires specialized equipment.[3] | Ser(Bzl) requires an additional deprotection step, complicating the workflow. |
| Recommended Use | Standard choice for Boc-SPPS.[7] | Niche applications, such as when hydrogenolysis is the desired final deprotection method. |
Experimental Protocols
Protocol 1: Incorporation of Boc-Ser(Bzl)-OH in Manual Boc-SPPS
This protocol describes a single coupling cycle for adding Boc-Ser(Bzl)-OH to a peptide-resin.
-
Resin Preparation: Swell the peptide-resin (e.g., PAM resin) in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution for pre-activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Final Cleavage and Deprotection of a Ser(Bzl)-Containing Peptide from Boc-SPPS
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a fume hood.
-
Resin Preparation: Dry the fully assembled peptide-resin under high vacuum for at least 4 hours.
-
HF Apparatus Setup:
-
Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., anisole, 1 mL per gram of resin).
-
Assemble the apparatus according to the manufacturer's instructions.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C using an ice/salt bath.
-
Distill a calculated amount of anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Washing:
-
Carefully open the reaction vessel and wash the resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash it several times with cold ether to remove scavengers and organic byproducts.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous solution to obtain the final peptide powder.
-
Conclusion
This compound is a highly effective and reliable building block for peptide synthesis. Its compatibility is most pronounced within the Boc/Bzl strategy , where its stability and deprotection profile are perfectly aligned with the overall chemical environment. While its use in Fmoc-SPPS is feasible, it introduces an additional layer of complexity to the deprotection workflow, making it a more specialized choice. The decision to employ this compound should be guided by the overarching synthesis strategy, the nature of the target peptide, and the available deprotection methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 10. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
How to troubleshoot low coupling efficiency with H-Ser(Bzl)-OH.HCl.
Technical Support Center: H-Ser(Bzl)-OH.HCl Coupling Efficiency
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Topic: Troubleshooting Low Coupling Efficiency with this compound
Introduction
Welcome to the technical support guide for troubleshooting peptide coupling reactions involving O-Benzyl-L-serine hydrochloride (this compound). This amino acid derivative is crucial for synthesizing peptides containing serine, with the benzyl group protecting the side-chain hydroxyl to prevent unwanted side reactions. However, its unique properties—namely its hydrochloride salt form and the steric bulk of the benzyl group—can present challenges, often leading to lower-than-expected coupling efficiencies. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the successful incorporation of Ser(Bzl) into your peptide sequence.
Section 1: Foundational Knowledge & FAQs
Q1: What are the critical chemical properties of this compound that can impede coupling reactions?
Understanding the molecule is the first step to troubleshooting. Three key features of this compound can affect its reactivity:
-
Hydrochloride Salt: The α-amino group is protonated (NH₃⁺Cl⁻). In this state, it is not nucleophilic and cannot participate in the coupling reaction. Furthermore, the carboxylic acid group is less readily activated by coupling reagents when the adjacent amine is protonated. Therefore, in situ neutralization is mandatory.
-
Steric Hindrance: The O-benzyl (Bzl) protecting group is bulky. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, slowing down the reaction rate and potentially leading to incomplete coupling.[1]
-
Side-Chain Reactivity: While the benzyl group protects the hydroxyl, serine itself is prone to racemization, especially during the activation step with strong coupling reagents or elevated temperatures.[2][3]
Q2: Why is the benzyl (Bzl) protecting group used on the serine side chain?
The primary role of the benzyl group is to protect the serine's side-chain hydroxyl group (-OH).[4] Without this protection, the hydroxyl group could be acylated by the incoming activated amino acid, leading to the formation of undesired ester linkages and branched peptides. The Bzl group is relatively stable under the basic conditions of Fmoc deprotection but can be removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).
Section 2: Troubleshooting Guide: Diagnosing the Problem
Q3: How can I accurately determine if my coupling efficiency is low?
Visual inspection is unreliable. Quantitative or semi-quantitative tests are necessary to confirm a coupling issue.
-
Qualitative Monitoring (On-Resin): The Kaiser test (or ninhydrin test) is a highly sensitive method for detecting free primary amines on the resin.[5][6] After the coupling step, a small sample of resin beads is tested. A positive result (intense blue beads and/or solution) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[7][8]
-
Quantitative Analysis (Post-Synthesis): After cleaving the peptide from the resin, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are definitive. The presence of a significant peak corresponding to the mass of a "deletion sequence" (the target peptide minus the serine residue) is a clear indicator of failed coupling at that specific step.[9]
Q4: My Kaiser test is positive (blue beads) after coupling with this compound. What are the immediate likely causes?
A positive Kaiser test points directly to incomplete acylation of the N-terminal amine. The most common culprits are:
-
Inadequate Neutralization: Insufficient base was added to neutralize both the resin's N-terminal amine salt (formed after deprotection) and the incoming this compound.
-
Insufficient Activation/Coupling Time: The reaction time was too short to overcome the steric hindrance of the Bzl group.
-
Suboptimal Coupling Reagents: The chosen coupling reagent was not potent enough for this sterically hindered amino acid.
-
Reagent Degradation: The amino acid or coupling reagents may have degraded due to improper storage or handling.
Section 3: Step-by-Step Solutions & Protocols
This section provides actionable strategies to overcome low coupling efficiency.
Subsection 3.1: Pre-Coupling & Reagent Preparation
Q5: Is neutralizing the HCl salt of this compound mandatory before coupling?
Yes, absolutely. The coupling reaction requires a free amine on the peptide-resin to act as a nucleophile and a free carboxylate on the incoming amino acid for activation. The HCl salt prevents this. Neutralization is typically performed in situ by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to the reaction mixture.
Crucial Point: You must add enough base to neutralize two components:
-
The ammonium salt on the peptide-resin (formed after Fmoc-deprotection with piperidine and subsequent washes).
-
The hydrochloride salt of the incoming this compound.
A common mistake is adding only enough base for the incoming amino acid, leaving the resin's N-terminus protonated and unreactive.
Q6: What is the optimal choice of coupling reagents and solvents for this compound?
For sterically hindered couplings, more powerful activating reagents are recommended over standard carbodiimides like DIC alone.[9]
| Reagent Class | Examples | Potency & Suitability for this compound |
| Carbodiimides | DIC, EDC | Moderate. Almost always require an additive like HOBt or Oxyma to increase efficiency and suppress racemization.[10][11] |
| Uronium/Aminium | HATU , HBTU, HCTU | High. HATU is considered one of the most effective reagents for overcoming steric hindrance and is highly recommended.[9][11] |
| Phosphonium | PyBOP, PyAOP | High. Excellent choices for hindered couplings, demonstrating high reactivity.[9] |
Solvent Choice: The standard solvent for solid-phase peptide synthesis (SPPS) is Dimethylformamide (DMF). For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties.[12]
Subsection 3.2: Optimizing the Coupling Reaction
Q7: I suspect steric hindrance is the primary issue. How can I modify my protocol to overcome this?
If neutralization is correct, steric hindrance is the next likely cause. Several strategies can drive the reaction to completion:
-
Double Coupling: This is the most common and effective strategy. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[13][14] Always perform a Kaiser test after the first coupling to determine if a second is necessary.[15]
-
Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours or even longer can help improve yields.[9]
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[9] Microwave-assisted peptide synthesis is particularly effective for this purpose.[16]
Q8: How can I minimize the risk of racemization when coupling Serine?
Serine is susceptible to racemization, where the L-amino acid converts to the D-amino acid.[2][17] This risk increases with stronger bases and coupling reagents.
-
Use Additives: Always use additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure when using carbodiimide activators. These form active esters that are less prone to racemization.[3]
-
Avoid Excess Base: Use the minimum amount of base required for neutralization. Excess DIEA can promote racemization.
-
Choose Reagents Wisely: Uronium reagents like HATU, while powerful, should be used according to established protocols. HATU is often preferred as it can lead to less epimerization than HBTU in some contexts.[11]
Subsection 3.3: Post-Coupling Analysis & Next Steps
Q9: My Kaiser test is still positive after a double coupling. What should I do now?
If two coupling cycles fail to yield a negative Kaiser test, proceeding is not recommended as it will result in a significant deletion impurity that is difficult to separate. The best strategy is capping .
-
Capping: This procedure involves acetylating any unreacted N-terminal amines using a reagent like acetic anhydride or N-acetylimidazole. This terminates the extension of these failed sequences.[18] Capped peptides are typically much shorter than the target peptide and are therefore easily removed during purification.[19]
Section 4: Visualizations & Workflows
Troubleshooting Workflow
This diagram outlines the logical steps for troubleshooting low coupling efficiency.
Caption: Troubleshooting flowchart for low coupling efficiency.
General Peptide Coupling Mechanism
This diagram shows the key steps in the activation and coupling process.
Caption: Simplified workflow of peptide bond formation.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the initial coupling of this compound.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin (0.1 mmol scale) is fully deprotected and the resin is washed thoroughly with DMF (5x).
-
Activation Solution: In a separate vessel, dissolve:
-
This compound (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
HOBt or Oxyma (4 equivalents, 0.4 mmol) - Optional but recommended in a minimal volume of DMF.
-
-
Neutralization & Pre-activation: Add DIEA (8-10 equivalents, 0.8-1.0 mmol) to the activation solution. Vortex for 1-2 minutes to pre-activate the amino acid.[9]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Monitoring: Remove a few resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Decision:
-
If the Kaiser test is negative (yellow), proceed with washing (5x DMF) and the next synthesis cycle.
-
If the Kaiser test is positive (blue), drain the reaction vessel and repeat steps 2-5 (Double Coupling).
-
Protocol 2: Kaiser Test (Ninhydrin Test)
This protocol is for the qualitative detection of free primary amines.[5][20]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[20]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[20]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[20]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.[20]
-
Heat the test tube at 110°C for 5 minutes.[20]
-
Observe the color of the beads and the solution.
-
Intense Blue: Incomplete coupling.
-
Yellow/Colorless: Complete coupling.
-
References
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Age-dependent racemization of serine residues in a human chaperone protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mesalabs.com [mesalabs.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. benchchem.com [benchchem.com]
Preventing side reactions when using H-Ser(Bzl)-OH.HCl in peptide synthesis.
Welcome to your comprehensive guide for navigating the complexities of using O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl) in peptide synthesis. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, ensuring the integrity and success of your synthesis projects. Here, we move beyond simple protocols to explain the causality behind experimental choices, grounding our advice in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: When incorporating this compound, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), three primary side reactions are of concern:
-
Racemization: The chiral integrity of the serine α-carbon can be compromised during the activation and coupling steps, leading to the incorporation of D-serine instead of the desired L-serine. This results in diastereomeric impurities that are often difficult to separate from the target peptide.[1][2]
-
β-Elimination: Under basic conditions, particularly during the repetitive piperidine treatment for Fmoc group removal, the benzyl ether protecting group on the serine side chain can be susceptible to elimination, forming a dehydroalanine residue. This reactive intermediate can then react with nucleophiles present in the system, such as piperidine, leading to unwanted adducts.[3]
-
O-Acylation: Although the benzyl group protects the hydroxyl function of serine, incomplete protection or premature deprotection can expose the hydroxyl group, making it susceptible to acylation by the activated carboxyl group of the incoming amino acid. This leads to the formation of branched peptides.[4][5]
Q2: Why is the benzyl (Bzl) group used for serine side-chain protection, and what are its limitations?
A2: The benzyl ether is a classical protecting group for the hydroxyl function of serine. Its primary advantage lies in its stability to the mildly basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and its stability to moderately acidic conditions. However, its main limitation is that it requires strong acidic conditions, typically trifluoroacetic acid (TFA), for its removal during the final cleavage from the resin. This acid-lability means that during the final deprotection step, a reactive benzyl carbocation is generated, which can lead to side reactions with nucleophilic residues (e.g., Trp, Met) if not properly scavenged.[6]
Q3: How can I detect if these side reactions have occurred in my synthesis?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective way to detect and quantify these side reactions.
-
RP-HPLC: A reversed-phase HPLC analysis of the crude peptide will show the purity of your product. Side products will typically appear as distinct peaks with different retention times from the main product peak. For example, diastereomers resulting from racemization may appear as a shoulder on the main peak or a closely eluting separate peak.[3][7]
-
Mass Spectrometry (MS): LC-MS analysis provides the molecular weight of the components in each HPLC peak. This is crucial for identifying the nature of the impurity.
-
Racemization: The diastereomer will have the same mass as the desired peptide.
-
β-Elimination: This results in a mass loss of 18 Da (the mass of water). If a nucleophile like piperidine has added to the dehydroalanine, a corresponding mass increase will be observed.[3]
-
O-Acylation: This will result in a mass increase corresponding to the mass of the acylating amino acid residue.
-
A detailed protocol for analytical monitoring can be found in the Experimental Protocols section.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
Issue 1: My HPLC/MS analysis shows a significant peak with the same mass as my target peptide, but with a slightly different retention time, suggesting racemization.
Causality: Racemization of amino acids during peptide synthesis typically proceeds through the formation of a planar 5(4H)-oxazolone intermediate at the activated carboxyl group. The basicity of the reaction environment and the nature of the coupling reagents significantly influence the rate of this side reaction.[1] For serine, this is a known risk, especially with certain activation methods.[8]
Troubleshooting Workflow:
Troubleshooting workflow for high D-Ser incorporation.
Quantitative Impact of Coupling Reagents on Serine Racemization
The choice of coupling reagent and base has a quantifiable impact on the degree of serine racemization. The following table summarizes representative data for the percentage of D-serine formation during the coupling of an N-protected L-serine derivative.
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Serine Formation (Epimerization) | Reference(s) |
| DIC / HOBt | DIEA | RT | Low (<1%) | [9] |
| DIC / OxymaPure® | DIEA | RT | Very Low (<0.5%) | [8] |
| HBTU | DIEA | RT | Low (~1-2%) | [10] |
| HATU | NMM | RT | Negligible | [8] |
| HATU | DIEA | 50 | Can be significant | [11] |
Data is illustrative and can vary based on the specific peptide sequence and reaction conditions.
Issue 2: My mass spectrometry data shows a peak with a mass loss of 18 Da or an addition of a piperidine adduct.
Causality: β-elimination is typically induced by the base used for Fmoc deprotection (piperidine). The electron-withdrawing effect of the benzyl ether can make the α-proton of serine more acidic and thus more susceptible to abstraction by the base, initiating the elimination cascade.
Preventative Measures:
-
Choice of Base for Fmoc Deprotection: While 20% piperidine in DMF is standard, for sequences prone to β-elimination, consider using a weaker base or a lower concentration of piperidine.
-
Reaction Temperature: Perform the synthesis at room temperature. Avoid elevated temperatures, especially during deprotection steps, as this can accelerate the rate of β-elimination.
Issue 3: During final cleavage and deprotection, my peptide is modified, or the yield is low.
Causality: During the final TFA cleavage, the benzyl protecting group is removed, generating a reactive benzyl carbocation. This carbocation can alkylate nucleophilic side chains, such as the indole ring of tryptophan or the thioether of methionine, leading to undesired byproducts.
Solution: Optimized Scavenger Cocktails
The addition of "scavengers" to the TFA cleavage cocktail is essential to trap these reactive carbocations. The composition of the scavenger cocktail should be tailored to the amino acid composition of your peptide.
Common Scavenger Cocktails:
| Reagent Name | Composition (v/v or w/v) | Primary Application | Reference(s) |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | "Odorless" cocktail for peptides with Trp, Tyr. Not for Met or Cys. | [13] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. | [6] |
| Standard | TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) | For peptides without highly sensitive residues like Trp, Met, or Cys. | [6] |
-
TIS (Triisopropylsilane): An effective scavenger for trityl and benzyl carbocations.
-
Water: Helps to suppress t-butylation of tryptophan.
-
EDT (1,2-Ethanedithiol): Protects Cys and Met residues from oxidation and scavenges carbocations.
-
Thioanisole: Assists in the removal of Arg(Pmc/Pbf) protecting groups and acts as a scavenger.
-
Phenol: A scavenger for various carbocations.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol describes a standard method for coupling this compound (assuming prior Fmoc protection on the resin-bound peptide) with minimal racemization during manual solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin with the N-terminally deprotected peptide chain in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), an activating agent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in a minimal amount of DMF.
-
Activation: Add a base (e.g., NMM, 6 eq.) to the amino acid solution and allow for a short pre-activation time of 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[14]
Protocol 2: Standard Cleavage and Deprotection Using an Optimized Scavenger Cocktail
This protocol is for the final cleavage of the peptide from the resin and removal of the benzyl and other acid-labile protecting groups. This example uses a standard scavenger cocktail suitable for peptides containing Ser(Bzl).
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For a peptide containing Ser(Bzl) but no other highly sensitive residues, a mixture of TFA/Water/TIS (95:2.5:2.5) is a good starting point.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (e.g., 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15]
Protocol 3: Monitoring Side Reactions by RP-HPLC
This protocol provides a general method for analyzing the crude peptide to assess purity and identify potential side products.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[7][16]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is standard for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical analytical gradient is 5% to 60% B over 20-30 minutes.
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Tyr or Trp are present).[7]
-
-
Data Analysis:
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the species in each peak to identify impurities.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing H-Ser(Bzl)-OH.HCl Coupling Reactions
Welcome to the technical support center dedicated to the optimization of peptide coupling reactions involving O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of incorporating this valuable building block into peptide sequences. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve high-yield, high-purity results.
Introduction: The Nuances of Coupling Serine Derivatives
Serine, with its reactive hydroxyl side chain, presents unique challenges in peptide synthesis. The benzyl protecting group on the side chain of this compound effectively prevents O-acylation, a common side reaction. However, the presence of the hydrochloride salt necessitates a carefully controlled neutralization step, and the inherent properties of the serine backbone can make it susceptible to racemization under suboptimal conditions. This guide provides a systematic approach to troubleshooting and optimizing your coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptoms:
-
Presence of unreacted starting materials (e.g., the N-terminal deprotected peptide and this compound) upon reaction monitoring (TLC or HPLC).
-
Low yield of the desired peptide product.
-
-
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Neutralization of HCl Salt | The free amine of this compound is protonated and thus not nucleophilic. A non-nucleophilic organic base is required to liberate the free amine for it to attack the activated carboxylic acid. | Ensure the addition of at least one equivalent of a tertiary base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). For solution-phase couplings, pre-stirring the amino acid with the base for 15-30 minutes at 0°C before adding the activated carboxyl component is recommended.[1] |
| Inadequate Activation of the Carboxylic Acid | The carboxylic acid of the coupling partner must be activated to a more reactive species (e.g., an active ester or a symmetric anhydride) to facilitate nucleophilic attack by the serine's amino group.[2] | Use a reliable coupling reagent. For sterically hindered couplings or to ensure high efficiency, consider potent onium salt-based reagents like HBTU or HATU.[2][3] Ensure your coupling reagents are fresh and stored under anhydrous conditions. |
| Steric Hindrance | The bulky benzyl group on the serine side chain, combined with the residues of the growing peptide, can sterically hinder the approach of the reacting molecules. | Increase the reaction time, potentially overnight for solution-phase synthesis.[1][4] A moderate increase in temperature (e.g., to room temperature or slightly above) can also improve reaction rates, but must be balanced against the risk of side reactions.[5][6] Consider a "double coupling" where the coupling step is repeated with fresh reagents. |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction will be slow and incomplete. | Use appropriate anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are excellent for solvating peptides and reagents.[7] Gentle warming or sonication can aid dissolution, but ensure the stability of your reagents at elevated temperatures. |
| Peptide Aggregation (Solid-Phase Synthesis) | The growing peptide chain on the solid support can aggregate, blocking reactive sites and preventing efficient coupling. | Switch to a more effective solvating solvent like NMP.[7] Incorporating chaotropic salts or using microwave-assisted synthesis can also help disrupt aggregation.[8] |
Issue 2: Presence of Impurities and Side-Reaction Products
-
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of unexpected molecular weights.
-
-
Potential Causes & Solutions:
| Side Reaction | Scientific Explanation | Preventative Measures |
| Racemization | The α-proton of the activated amino acid can be abstracted under basic conditions, leading to a loss of stereochemical integrity. Serine is particularly susceptible to this.[9][10] | Use a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, especially when using carbodiimide coupling reagents like DCC or DIC.[11] Perform the coupling at lower temperatures (e.g., 0°C).[11] Use a weaker base if possible, or carefully control the stoichiometry of a stronger base like DIPEA.[11] |
| Guanidinylation (with Uronium/Aminium Reagents) | Excess uronium/aminium reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide, forming a stable guanidinium cap that terminates the chain elongation. This results in a mass increase of +98 Da.[3] | Use a stoichiometry of the coupling reagent that is close to 1:1 with the carboxylic acid. Pre-activate the carboxylic acid with the coupling reagent for a short period (1-2 minutes) before adding it to the amine component.[3][12] |
| O-N Acyl Migration | Although less common with the benzyl protecting group in place, under strongly acidic conditions, acyl group migration from an oxygen to a nitrogen atom can occur in serine-containing peptides.[13] | This is more of a concern during deprotection steps. Ensure that the conditions for removing other protecting groups are compatible with the stability of the peptide backbone. |
| Side Reactions of the Benzyl Group | While generally stable, the benzyl group can undergo acid-catalyzed migration or other side reactions under harsh acidic conditions, such as those used for cleaving some side-chain protecting groups.[14] | Select orthogonal protecting groups that can be removed under conditions that do not affect the benzyl group if it is intended to be retained in the final peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for coupling this compound?
A1: The optimal temperature is a balance between reaction rate and the minimization of side reactions. For carbodiimide-mediated couplings (e.g., DIC/HOBt), it is highly recommended to start the reaction at 0°C to suppress racemization.[11] The reaction can then be allowed to slowly warm to room temperature and stirred for several hours or overnight.[1][4] For more potent coupling reagents like HBTU or HATU, the reaction can often be carried out efficiently at room temperature.[15] If the coupling is sluggish, the temperature can be moderately increased (e.g., to 35-50°C), but this should be carefully monitored for the formation of impurities.[5]
Q2: How long should a typical coupling reaction with this compound run?
A2: The reaction time is highly dependent on the coupling reagents used, the steric hindrance of the coupling partners, and the reaction temperature.
-
With potent reagents (HBTU, HATU): In solid-phase synthesis, couplings are often complete within 30-60 minutes.[3][16] For solution-phase, 1-2 hours is a good starting point.
-
With carbodiimides (DIC, EDC): These reactions are generally slower. In solution-phase, allowing the reaction to proceed for 12-24 hours is common to ensure completion.[1][4] It is always best practice to monitor the reaction progress to determine the optimal time.
Q3: How can I monitor the progress of the coupling reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for solution-phase synthesis. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) should be chosen to clearly separate the starting materials from the product. The disappearance of the limiting starting material spot indicates the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress. By taking aliquots of the reaction mixture over time, you can track the consumption of reactants and the formation of the product peak.[17] This is the preferred method for accurate monitoring and purity assessment.
-
Kaiser Test (for Solid-Phase Synthesis): This colorimetric test detects the presence of free primary amines on the resin. A negative Kaiser test (beads remain yellow) indicates that the coupling is complete.[18]
Q4: Which solvent is best for dissolving this compound?
A4: For peptide coupling reactions, anhydrous polar aprotic solvents are preferred.
-
N,N-Dimethylformamide (DMF): A very common and effective solvent for dissolving amino acids and reagents.[7]
-
N-Methyl-2-pyrrolidone (NMP): Can be a better solvent for larger, more aggregation-prone peptides.[7]
-
Dichloromethane (DCM): Often used in solution-phase synthesis, sometimes in combination with DMF.[4][7] this compound is generally soluble in these solvents, especially after the addition of a base for neutralization.
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using DIC/HOBt
This protocol describes a general procedure for coupling an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.
Materials:
-
N-Boc-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA dropwise and stir the mixture for 20-30 minutes at 0°C.
-
Activation: In a separate flask, dissolve N-Boc-Alanine and HOBt in anhydrous DMF. Cool to 0°C and add DIC. Stir the mixture at 0°C for 30 minutes.
-
Coupling: Add the activated Boc-Ala-OH solution to the neutralized this compound solution at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol outlines a standard procedure for coupling this compound onto a resin with a free N-terminal amine in a manual SPPS workflow.
Materials:
-
N-terminally deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HBTU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HBTU in anhydrous DMF. Add DIPEA to neutralize the hydrochloride salt and activate the carboxylic acid. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
General Peptide Coupling Workflow
Caption: General workflow for the coupling of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. csbio.com [csbio.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. bachem.com [bachem.com]
- 12. bioorganica.org.ua [bioorganica.org.ua]
- 13. benchchem.com [benchchem.com]
- 14. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. peptide.com [peptide.com]
Technical Support Center: Strategies to Minimize Racemization of H-Ser(Bzl)-OH.HCl
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization of H-Ser(Bzl)-OH.HCl during your synthetic protocols. Our goal is to equip you with the scientific understanding and practical strategies necessary to maintain the stereochemical integrity of this critical serine derivative.
Introduction to Serine Racemization
Racemization, the conversion of a single enantiomer into a mixture of both D and L forms, is a significant challenge in peptide synthesis.[1] For serine derivatives like H-Ser(Bzl)-OH, maintaining chiral purity is paramount, as the biological activity of the final peptide is often stereospecific. The mechanism of racemization typically involves the abstraction of the α-proton of the activated amino acid, which is facilitated by the presence of a base.[2][3] This can occur directly or through the formation of an oxazolone intermediate, which is particularly prone to racemization.[2][4] Serine, along with histidine and cysteine, is among the amino acids that are particularly susceptible to racemization under certain conditions.[3][5][6]
This guide will walk you through the critical factors influencing racemization and provide actionable protocols to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the racemization of this compound during peptide coupling?
A1: The racemization of this compound is primarily influenced by a combination of factors that increase the acidity of the α-proton and the duration of the activated state. The key contributors are:
-
Base: The type and concentration of the base used are critical. Stronger and less sterically hindered bases can more readily abstract the α-proton, leading to increased racemization.[3][4]
-
Coupling Reagents: The choice of coupling reagent and the presence of additives significantly impact racemization. Some reagents can lead to highly reactive intermediates that are more susceptible to racemization if not rapidly consumed.[2][4]
-
Temperature: Elevated temperatures accelerate the rate of racemization.[4]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting the extent of racemization.[7]
-
Activation Time: Prolonged exposure of the activated H-Ser(Bzl)-OH to the reaction conditions before coupling increases the opportunity for racemization.[4]
Q2: Which bases are recommended to minimize racemization when using this compound?
A2: The choice of base is a critical parameter in controlling racemization. Weaker, sterically hindered bases are generally preferred.
| Base | Recommendation | Rationale |
| N-Methylmorpholine (NMM) | Highly Recommended | A weaker base (pKa ~7.4) that is effective for neutralization without significantly promoting racemization.[3][4] |
| 2,4,6-Collidine (TMP) | Highly Recommended | A sterically hindered and weak base that has been shown to be very effective in minimizing racemization.[3][8] |
| Diisopropylethylamine (DIPEA/DIEA) | Use with Caution | A stronger base (pKa ~10.1) that is widely used but can increase the risk of racemization, especially with sensitive amino acids like serine.[3][4][8] If necessary, use the minimum effective amount. |
| Triethylamine (TEA) | Not Recommended | Due to its smaller steric hindrance and stronger basicity, TEA generally leads to a higher rate of racemization compared to NMM, TMP, or DIPEA.[3] |
Q3: What are the best coupling reagent and additive combinations for this compound?
A3: The combination of a coupling reagent and a racemization-suppressing additive is crucial for maintaining the stereochemical integrity of H-Ser(Bzl)-OH. Additives form active esters that are less prone to racemization.[5][6]
| Coupling Reagent | Additive | Recommendation |
| Diisopropylcarbodiimide (DIC) | Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) | Excellent. Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[4][8] |
| DIC | HOBt (1-hydroxybenzotriazole) | Good. A classic and effective combination for suppressing racemization.[2][4][9] |
| HATU, HBTU | (Often used with a hindered base like DIPEA or NMM) | Good, with caution. These are efficient coupling reagents, but their use with a strong base can still pose a risk. The choice of a weaker base is important.[4][9] |
It is generally recommended to avoid prolonged pre-activation times. Ideally, the coupling reagent should be added to the mixture of the amino acid, amine, and additive.[4][5]
Troubleshooting Guide
Problem 1: Significant racemization of the serine residue is detected in the final peptide.
This is a common issue that can often be resolved by systematically evaluating and optimizing your coupling protocol.
Workflow for Troubleshooting Serine Racemization
Caption: Troubleshooting workflow for high serine racemization.
Possible Causes & Recommended Solutions:
-
Cause: Use of a strong, non-hindered base like DIPEA or TEA.
-
Cause: Inefficient coupling reagent/additive combination or prolonged activation time.
-
Cause: Elevated reaction temperature.
-
Cause: Inappropriate solvent.
-
Solution: While DMF is a common solvent, consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF/DCM, which can sometimes reduce racemization.[7] However, ensure that solubility is not compromised.
-
Problem 2: The reaction is sluggish, and forcing conditions (e.g., higher temperature) are leading to racemization.
Possible Cause & Recommended Solution:
-
Cause: Steric hindrance or aggregation of the growing peptide chain.
-
Solution: Instead of increasing the temperature, which will exacerbate racemization, consider the following:
-
Solvent Disruption: Add a small amount of a chaotropic salt or a solvent like DMSO to disrupt potential secondary structures and improve solubility.[5]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate coupling reactions at lower overall temperatures, potentially reducing the risk of racemization compared to conventional heating.[10][11] However, careful optimization of microwave parameters is necessary.
-
-
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Oxyma (3 equivalents)
-
N-Methylmorpholine (NMM) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Coupling Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Neutralization: Add NMM (3 eq.) to the amino acid/Oxyma solution and mix for 1-2 minutes.
-
Activation and Coupling: Add DIC (3 eq.) to this mixture and immediately add it to the swollen, deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours. For particularly sensitive sequences, perform the reaction at 0 °C for 30 minutes before allowing it to warm to room temperature for an additional 1.5 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Serine Racemization by Chiral HPLC
This protocol provides a general method for quantifying the level of racemization by analyzing the constituent amino acids after peptide hydrolysis.
Objective: To separate and quantify the D- and L-isomers of serine.
Procedure:
-
Peptide Hydrolysis:
-
Place a sample of the crude synthetic peptide in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl.
-
-
Derivatization (if required by the column):
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) according to the manufacturer's protocol. This creates diastereomers that can be separated on a standard C18 column.
-
-
Chiral HPLC Analysis:
-
Inject the derivatized (or underivatized, if using a chiral column) sample onto an HPLC system equipped with a suitable chiral column.
-
Use a mobile phase gradient appropriate for separating the D- and L-serine derivatives.
-
Monitor the elution profile with a UV detector.
-
Calculate the percentage of the D-isomer relative to the total (D + L) serine peak area to determine the extent of racemization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Synthesis Yield with H-Ser(Bzl)-OH.HCl
Welcome to the technical support center for scientists and researchers utilizing H-Ser(Bzl)-OH.HCl in solid-phase peptide synthesis (SPPS). This guide is designed by application scientists to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your synthesis yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound to ensure a successful start to your synthesis.
Q1: What is the primary role of the Benzyl (Bzl) protecting group on the serine side chain?
The benzyl group (Bzl) is a "permanent" protecting group for the hydroxyl (-OH) function on the serine side chain. Its main purpose is to prevent unwanted side reactions during peptide synthesis.[1] The hydroxyl group is nucleophilic and can be acylated by activated amino acids if left unprotected, leading to branched peptides or other impurities.[2] The benzyl ether is stable to the mild basic conditions used for Fmoc deprotection and the moderate acidic conditions used for Boc deprotection, making it a robust choice.[3][4] It is typically removed during the final cleavage step from the resin, usually with strong acids like anhydrous Hydrogen Fluoride (HF) or via hydrogenolysis.[1]
Q2: My amino acid is supplied as a hydrochloride (HCl) salt. Why is this, and how does it affect my coupling reaction?
This compound is the hydrochloride salt of the amino acid, meaning the α-amino group is protonated (R-NH₃⁺Cl⁻). This salt form enhances the compound's stability and shelf-life. However, for the coupling reaction to occur, the α-amino group must be a free, neutral amine (R-NH₂) to act as a nucleophile.[5] Therefore, you must add a non-nucleophilic tertiary base to your reaction mixture to neutralize the HCl salt before or during the coupling step. Failure to do so is a primary cause of failed or low-efficiency couplings.[6]
Q3: I'm observing poor solubility of this compound in my synthesis solvent. What can I do?
Poor solubility can lead to incomplete reactions and lower yields.[6] The standard solvents for SPPS, such as N,N-Dimethylformamide (DMF) and N-methylpyrrolidinone (NMP), are generally effective.[7][8] If you encounter solubility issues:
-
Ensure Anhydrous Conditions: Water can affect the solubility of many reagents.
-
Use Sonication: Brief sonication in an ultrasonic bath can help dissolve the amino acid derivative in the solvent.[9]
-
Gentle Warming: Gentle warming (e.g., to 30-40°C) can also aid dissolution, but be cautious, as prolonged heat can degrade reagents.
-
Solvent Selection: While DMF and NMP are standard, ensure they are high-purity, peptide-synthesis grade.
Q4: Is this compound better suited for Fmoc or Boc solid-phase peptide synthesis (SPPS)?
The benzyl side-chain protecting group is traditionally associated with the Boc/Bzl synthesis strategy .[4][10] In this scheme, the temporary Nα-Boc group is removed with moderate acid (like TFA), while the permanent Bzl group requires a much stronger acid (like HF) for cleavage.[4]
While it can be used in an Fmoc/tBu strategy, it is less common. The standard choice for Fmoc-SPPS is Fmoc-Ser(tBu)-OH, as the tert-butyl (tBu) group is efficiently cleaved by the same TFA-based cocktail used to cleave the peptide from most resins.[3] Using a Bzl group in Fmoc synthesis would necessitate a separate, harsh deprotection step (e.g., hydrogenolysis) that may not be compatible with other protecting groups in the peptide.[1]
Section 2: Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low Coupling Efficiency / Incomplete Reaction
-
Symptom: A positive result from a qualitative test (e.g., Kaiser test) after the coupling step, indicating unreacted free amines on the resin. The final analysis shows a significant deletion sequence lacking serine.
-
Causality Analysis: This is one of the most common issues and can stem from several sources. The key is to ensure the nucleophile (the resin-bound amine) and the electrophile (the activated serine) are both available and reactive.
-
Inadequate Neutralization of the HCl Salt: The protonated α-amino group cannot react.
-
Suboptimal Activation: The carboxylic acid of the serine must be sufficiently activated to react.
-
Solution: The choice of coupling reagent is critical. For a standard residue like Ser(Bzl), common onium salts (HBTU, HATU) are effective. However, if steric hindrance is a factor, a carbodiimide-based activation may be preferable.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, blocking reactive sites.[11] Serine is known to contribute to inter-chain hydrogen bonding, which can promote aggregation.[12]
-
Solution:
-
Switch to a more effective solvent like NMP or a mixture containing DMSO to disrupt hydrogen bonds.[11]
-
Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), which can help break up aggregates.
-
Incorporate structure-disrupting elements like pseudoprolines in the peptide sequence if aggregation is severe.[12]
-
-
-
Steric Hindrance: The amino acid preceding the serine on the resin may be bulky, making it difficult for the incoming serine to access the free amine.
-
Solution: Increase the coupling time (e.g., from 1 hour to 2-4 hours) and consider using a more potent coupling reagent combination, such as HATU/HOAt.
-
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low Ser(Bzl) coupling.
Problem 2: Racemization of the Serine Residue
-
Symptom: HPLC or LC-MS analysis of the crude peptide shows a doublet peak for the target mass, indicating the presence of a diastereomer (H-D-Ser-).
-
Causality Analysis: Racemization involves the abstraction of the α-proton from the activated amino acid, leading to a loss of stereochemical integrity.[13] Serine is among the amino acids that are particularly susceptible to this side reaction.[14][15] The risk is highly dependent on the base used and the type of coupling reagent.[13][14]
-
Base-Catalyzed Racemization: Tertiary bases, especially when used in excess or with highly activating reagents, can promote α-proton abstraction.[13]
-
Solution: Use the weakest base necessary for the reaction. For neutralization, use exactly one equivalent of DIEA. For coupling reagent activation (e.g., with HBTU/HATU), consider using a weaker base like N-methylmorpholine (NMM) instead of DIEA if racemization is a concern.[13]
-
-
Over-Activation: The longer the amino acid remains in its highly reactive activated state (e.g., as an acyl-urea or oxazolinone intermediate), the greater the opportunity for racemization.[13][15]
-
Solution: Use coupling reagents that form less racemization-prone active esters. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective at suppressing racemization.[14][16]
-
| Coupling Reagent Combination | Racemization Risk | Recommended Use Case | Citation |
| HATU / DIEA or NMM | Moderate to High | Fast, efficient coupling; use with caution for Ser. | [14] |
| HBTU / DIEA or NMM | Moderate | Standard, reliable coupling. | [13] |
| DIC / HOBt | Low | Excellent for minimizing racemization. | [13][17] |
| DIC / Oxyma | Very Low | Considered one of the best methods to suppress racemization. | [14][16] |
Chemical Logic of Racemization
Caption: Competing pathways of peptide coupling vs. racemization.
Section 3: Recommended Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol is for routine coupling where maximum speed is desired and racemization risk is moderate.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.
-
Neutralization & Activation: Add DIEA (7 eq. total: 1 eq. for the HCl salt + 6 eq. for the activation) to the solution from Step 1. Mix for 1-2 minutes. The solution may change color (e.g., to yellow).
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test to confirm reaction completion. A negative result (clear or yellow beads) indicates a successful coupling.[18]
Protocol 2: Low-Racemization Coupling using DIC/HOBt
This protocol is recommended when preserving the stereochemical integrity of serine is the highest priority.[17]
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Neutralization: Add DIEA (1 eq.) to neutralize the HCl salt. Mix briefly.
-
Coupling Initiation: Add the amino acid/HOBt solution to the deprotected resin. Then, add DIC (3 eq.) directly to the reaction vessel.
-
Reaction: Agitate for 2-4 hours at room temperature. Carbodiimide reactions are typically slower than those with onium salts.
-
Washing & Confirmation: Follow steps 4 and 5 from Protocol 1.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Identifying and characterizing byproducts in H-Ser(Bzl)-OH.HCl reactions.
Welcome to the technical support center for H-Ser(Bzl)-OH.HCl (O-Benzyl-L-serine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile amino acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common byproducts in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the storage, handling, and use of this compound in synthetic reactions.
Q1: What are the most common byproducts I should be aware of when using this compound in peptide synthesis?
A1: The two most prevalent byproducts encountered in reactions involving this compound are its D-enantiomer, D-Ser(Bzl)-OH , formed through racemization, and dehydroalanine (Dha) derivatives, which result from β-elimination of the benzyl-protected hydroxyl group.[1] The formation of these impurities can compromise the purity, yield, and biological activity of your target peptide.
Q2: What is racemization and why is it a concern with this compound?
A2: Racemization is the process where an enantiomerically pure compound, like the L-isomer of H-Ser(Bzl)-OH, converts into a mixture of both L- and D-isomers.[1] This is a significant issue in peptide synthesis because the incorporation of a D-amino acid into a peptide sequence intended to contain only L-amino acids can drastically alter its three-dimensional structure and biological function. The mechanism often involves the formation of an oxazolone intermediate during the activation of the carboxylic acid, which is prone to losing its stereochemical integrity.[2][3]
Q3: Under what conditions does β-elimination to dehydroalanine occur?
A3: β-elimination is a base-catalyzed reaction where the benzyl ether group and the alpha-proton of the serine residue are removed, forming an unsaturated dehydroalanine residue.[4] This side reaction is particularly favored by strongly basic conditions and elevated temperatures.[5][6] The use of certain bases during Fmoc deprotection in solid-phase peptide synthesis (SPPS), such as piperidine, can also promote this side reaction.[1][7]
Q4: How can I minimize the formation of these byproducts during my coupling reactions?
A4: To minimize byproduct formation, consider the following strategies:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. For instance, aminium/uronium reagents like HBTU and HATU, when used with an additive like HOBt or HOAt, are generally effective.[8][9] Carbodiimides such as DIC can also be used, but the addition of a racemization suppressant is crucial.[8]
-
Base Selection: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) is often preferred over the stronger base N,N-diisopropylethylamine (DIEA), which can increase the risk of both racemization and β-elimination.[5]
-
Temperature Control: Perform coupling reactions at or below room temperature to reduce the rate of both side reactions.
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component to reduce the window for oxazolone formation and subsequent racemization.[4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to byproduct formation in your this compound reactions.
Problem 1: My final peptide has a lower than expected purity, and I suspect the presence of diastereomeric impurities.
Symptoms:
-
Broad or split peaks in your analytical HPLC chromatogram.
-
Mass spectrometry data shows a peak with the correct mass for your peptide, but the sample is clearly impure by other methods.
-
Unexpected biological activity or inactivity of your purified peptide.
Workflow for Identification and Resolution:
Workflow for identifying and resolving racemization.
Detailed Steps:
-
Confirm Racemization: The most direct way to confirm the presence of a diastereomeric impurity due to racemization is through chiral HPLC analysis.[10][11] This technique uses a chiral stationary phase to separate the L- and D-enantiomers of your serine-containing peptide. (See Protocol 1 for a detailed method).
-
Chemical Derivatization (Marfey's Method): If chiral HPLC is not available, you can use Marfey's method. This involves hydrolyzing your peptide to its constituent amino acids and then reacting them with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers can be separated on a standard C18 reverse-phase HPLC column.[12] (See Protocol 2).
-
Implement Corrective Actions:
-
Review your coupling protocol: If using a carbodiimide like DIC, ensure you are including an additive such as HOBt or HOAt to suppress racemization.[8]
-
Change your base: If using DIEA, consider switching to a weaker, more sterically hindered base like N-methylmorpholine (NMM).[5]
-
Control the temperature: Ensure your coupling reactions are performed at room temperature or below.
-
Problem 2: My LC-MS analysis shows a significant peak with a mass of [M-107] or [M-89] relative to my target peptide.
Symptoms:
-
A major impurity peak in your HPLC chromatogram.
-
Mass spectrometry data reveals a mass loss corresponding to the benzyl group (91 Da) and water (18 Da), for a total of 109 Da, or a mass loss of 89 Da if the peptide is N-terminally protected. This corresponds to the formation of a dehydroalanine residue.
Workflow for Identification and Resolution:
Workflow for identifying and resolving β-elimination.
Detailed Steps:
-
Confirm Dehydroalanine Formation: The most definitive method to confirm the presence of a dehydroalanine residue is through Nuclear Magnetic Resonance (NMR) spectroscopy. The key signature is the appearance of two distinct singlets in the ¹H NMR spectrum, typically between 5.3 and 6.8 ppm, corresponding to the two vinyl protons of the =CH₂ group.[13] (See Protocol 3 for characterization details).
-
Implement Corrective Actions:
-
Review Fmoc Deprotection: If you are using Fmoc-SPPS, the piperidine used for deprotection can promote β-elimination. Consider using a weaker base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or reducing the deprotection time and temperature.[7]
-
Assess Workup Conditions: Avoid exposing your peptide to strongly basic conditions during purification and handling.
-
Section 3: Detailed Analytical Protocols
Protocol 1: Chiral HPLC for D/L-Ser(Bzl)-OH Enantiomer Separation
This protocol provides a general method for the direct separation of serine enantiomers using a chiral stationary phase.
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) column (e.g., Crown-ether based like ChiroSil® SCA(-))[13] |
| Mobile Phase | Isocratic mixture of Methanol and aqueous acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄)[13] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Sample Prep. | Dissolve sample in mobile phase at approx. 1 mg/mL. |
Protocol 2: Marfey's Method for D/L Amino Acid Analysis
This protocol outlines the derivatization of amino acid hydrolysates for analysis on a standard reverse-phase column.
-
Peptide Hydrolysis:
-
Place your peptide sample in a hydrolysis tube and add 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Dry the sample completely to remove HCl.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 1 M NaHCO₃.
-
Add a solution of Marfey's reagent (L-FDAA) in acetone.
-
Incubate at 40 °C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
-
HPLC Analysis:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes is a good starting point.
-
Detection: UV at 340 nm.[12]
-
Protocol 3: NMR Characterization of Byproducts
This section provides key NMR signatures for H-Ser(Bzl)-OH and its primary byproducts.
| Compound | ¹H NMR Chemical Shifts (ppm) | Key Features |
| O-Benzyl-L-serine | ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, -CH₂-Ph), ~3.9 (m, 1H, α-H), ~3.7 (m, 2H, β-H₂)[10][14] | Characteristic aromatic and benzylic protons. Diastereotopic β-protons appear as a multiplet. |
| Dehydroalanine derivative | ~5.3 - 6.8 (two distinct s, 2H, =CH₂)[13] | Appearance of two downfield singlets for the vinyl protons is the definitive signature. |
| D-Ser(Bzl)-OH | Identical ¹H NMR spectrum to the L-isomer. | Cannot be distinguished from the L-isomer by standard ¹H NMR. Chiral analysis is required. |
References
- 1. peptide.com [peptide.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. O-BENZYL-DL-SERINE(5445-44-3) 1H NMR spectrum [chemicalbook.com]
Best practices for handling and storing H-Ser(Bzl)-OH.HCl to prevent degradation.
Welcome to the dedicated support center for H-Ser(Bzl)-OH.HCl. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical amino acid derivative in their workflows, particularly in peptide synthesis. Here, you will find field-tested best practices, troubleshooting guides, and in-depth explanations to ensure the chemical integrity of your reagent, leading to reproducible and successful experimental outcomes.
I. Core Principles of this compound Stability
This compound is a cornerstone reagent in peptide chemistry, valued for its benzyl-protected hydroxyl group which prevents unwanted side reactions during peptide chain elongation.[1] However, its stability is not absolute. The molecule's integrity is primarily threatened by four environmental factors: Temperature, Humidity, Light, and improper container materials. Understanding and controlling these factors is non-negotiable for maintaining the reagent's purity and reactivity.
The primary degradation pathway of concern is the hydrolysis of the benzyl ether or ester linkages, accelerated by moisture and heat. This process renders the compound ineffective for its intended use in synthesis.
Caption: Key environmental factors leading to the degradation of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What is the ideal storage temperature for this compound?
A: The optimal storage temperature depends on the intended duration of storage. For long-term stability (months to years), it is imperative to store the lyophilized powder at -20°C .[2] For short-term use, such as during an ongoing synthesis project (≤1 week), refrigeration at 2–8°C is acceptable. Avoid frost-free freezers for long-term storage, as their temperature fluctuations can promote degradation.
Q2: Why is moisture control so critical for this compound?
A: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. This absorbed water can initiate hydrolysis of the benzyl ester group, which is the primary mode of degradation. Even minor moisture absorption can lead to clumping of the powder and a significant loss of purity over time. Therefore, always handle the compound in a dry environment and store it in airtight containers with a desiccant like silica gel.
Q3: The product arrived in a clear container. Do I need to protect it from light?
A: Yes, absolutely. The benzyl group is susceptible to degradation from UV and visible light. For optimal stability, this compound should be stored in amber glass vials or other opaque containers to prevent light-induced degradation. If the compound arrives in a clear vial, it is best practice to wrap it in aluminum foil or place it inside a secondary, light-blocking container.
Q4: Can I repeatedly open the main stock bottle to take small amounts?
A: This is strongly discouraged. Each time the main container is opened, the compound is exposed to atmospheric moisture and temperature changes. This, along with repeated freeze-thaw cycles if stored frozen, accelerates degradation.[2] The best practice is to subdivide bulk quantities into smaller, single-use aliquots upon first opening. This ensures the main stock remains pristine.
Q5: What is the recommended procedure for thawing a frozen aliquot?
A: To prevent condensation from forming on the compound, place the sealed vial in a desiccator at room temperature for 1–2 hours. It is critical to wait until the vial has fully equilibrated to room temperature before opening it.
III. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues that may arise from compromised this compound.
Q1: My this compound powder appears clumpy or has turned yellow. Can I still use it?
A: These are visual indicators of potential degradation. Clumping suggests moisture absorption, while a yellow discoloration can indicate oxidation or other chemical breakdown. Using this reagent will likely lead to failed reactions and impure products. It is highly recommended to discard the compromised batch and use a fresh, properly stored aliquot. For minor issues where purity is still suspected to be high (e.g., ≥90%), repurification by recrystallization from a dry solvent like methanol may be possible, but its purity must be verified by HPLC analysis before use.
Q2: During my peptide synthesis coupling step, the reaction is sluggish or fails completely. Could my this compound be the problem?
A: Yes, this is a common symptom of using a degraded reagent. If the benzyl ester has been hydrolyzed, the carboxylic acid group required for amide bond formation is no longer properly protected, or the compound has degraded into other species. This prevents efficient coupling. Before troubleshooting other aspects of your synthesis (e.g., coupling reagents, resin), it is wise to verify the integrity of your amino acid derivative.
Q3: How can I definitively test if my this compound has degraded?
A: The most reliable method is to run an HPLC analysis on a small sample of the suspected reagent and compare it to a reference chromatogram from a fresh, trusted batch. A significant decrease in the main peak area or the appearance of new impurity peaks is a clear sign of degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
IV. Protocols and Data Tables
Protocol: Initial Handling and Aliquoting of this compound
This protocol ensures the long-term stability of a newly received bulk container of this compound.
Materials:
-
New container of this compound
-
Pre-labeled, tared, amber glass vials with PTFE-lined caps
-
Spatula
-
Balance (located in a low-humidity environment or glove box)
-
Vacuum desiccator with fresh desiccant
-
Argon or Nitrogen gas source (optional, but recommended)
-
Personal Protective Equipment (gloves, safety goggles, lab coat)[3]
Procedure:
-
Equilibration: Before opening for the first time, allow the sealed manufacturer's container to equilibrate to ambient temperature for at least 2 hours in a desiccator to prevent water condensation.
-
Drying: Place the opened container in a vacuum desiccator for 1-2 hours to remove any residual surface moisture from manufacturing and shipping.
-
Aliquoting: In a low-humidity environment, carefully portion the desired amount of the dried powder into the pre-tared amber vials. Work swiftly to minimize atmospheric exposure.
-
Inert Atmosphere: (Optional) Gently flush the headspace of each aliquot vial with dry argon or nitrogen gas to displace air and moisture.
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.
-
Labeling: Ensure each vial is clearly labeled with the compound name, date of aliquoting, and concentration/mass.
-
Storage: Place the aliquots in a labeled secondary container and transfer to a -20°C freezer for long-term storage.
Data Summary: Storage Conditions
| Condition | Temperature | Duration | Rationale & Key Considerations |
| Long-Term Storage | -20°C | > 1 Week | Minimizes rates of hydrolysis and oxidation for maximum shelf-life.[2] Use a standard, non-frost-free freezer. |
| Short-Term Storage | 2°C to 8°C | ≤ 1 Week | Acceptable for in-use reagents during a project. Must be protected from moisture and light. |
| Room Temperature | Ambient | ≤ 48 Hours | Not recommended. Only for brief periods and must be within a desiccator. Risks rapid hydrolysis. |
| In Solution | -20°C to -80°C | Months | Must be in single-use aliquots to avoid freeze-thaw cycles.[2] Use anhydrous, high-purity solvents. |
V. References
References
Validation & Comparative
The Chemist's Compass: Navigating Serine Protection with Benzyl vs. Tert-Butyl Groups
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, this choice is particularly consequential. An inadequately protected serine residue can lead to a cascade of side reactions, including O-acylation, racemization, and β-elimination, ultimately compromising the yield, purity, and biological activity of the target molecule.
This guide provides a comprehensive comparative analysis of two of the most stalwart protecting groups for the serine hydroxyl moiety: the benzyl (Bzl) ether and the tert-butyl (tBu) ether. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you, the researcher, to make informed, strategy-driven decisions at the bench.
The Strategic Imperative: Orthogonality in Peptide Synthesis
Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is predicated on the principle of orthogonal protection. This elegant strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the precise, stepwise assembly of the peptide chain.[1][2] The choice between a benzyl or tert-butyl group for serine is rarely made in isolation; it is intrinsically linked to the overarching synthetic strategy, most commonly the Boc/Bzl or Fmoc/tBu approach.
-
The Boc/Bzl Strategy: This classic methodology utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based protecting groups for more permanent side-chain protection.[3]
-
The Fmoc/tBu Strategy: A more contemporary approach, this strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[1][4]
As we will explore, Ser(Bzl) is the canonical choice for the Boc/Bzl strategy, while Ser(tBu) is the cornerstone of the Fmoc/tBu methodology.
The Benzyl (Bzl) Protecting Group: A Robust Classic
The benzyl ether has long been a reliable choice for protecting hydroxyl groups due to its considerable stability under a wide range of conditions, including both acidic and basic environments encountered during peptide synthesis.[1]
Chemical Properties and Stability
The Bzl group is typically introduced via a Williamson ether synthesis and is characterized by its stability. However, its Achilles' heel is its lability under strong acidic conditions and its susceptibility to catalytic hydrogenolysis. While generally stable to the repetitive mild acid treatments used for Boc deprotection (e.g., 20-50% TFA in DCM), some partial cleavage of the benzyl ether can occur, particularly in extended syntheses of large peptides.[5] This "quasi-orthogonal" nature requires careful consideration and optimization.[2]
Introduction of the Benzyl Group: Representative Protocol
The synthesis of Nα-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) is a standard procedure in many laboratories.
Experimental Protocol: Synthesis of Boc-Ser(Bzl)-OH
-
Preparation of the Alkoxide: To a solution of N-Boc-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Benzylation: To the resulting slurry, add benzyl bromide (Bzl-Br, ~1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Boc-Ser(Bzl)-OH.
Removal of the Benzyl Group
Deprotection of the benzyl ether is typically achieved under two main conditions:
-
Strong Acidolysis: In the context of the Boc/Bzl strategy, the final cleavage from the resin and removal of the benzyl group is accomplished simultaneously using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
-
Catalytic Hydrogenolysis: For solution-phase synthesis or when milder deprotection is required, catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method.[6]
The Tert-Butyl (tBu) Protecting Group: The Modern Workhorse
The tert-butyl ether has become the protecting group of choice for serine in the widely adopted Fmoc/tBu SPPS strategy. Its appeal lies in its high degree of stability to the basic conditions required for Fmoc group removal, ensuring true orthogonality.[1][7]
Chemical Properties and Stability
The bulky tert-butyl group provides excellent steric protection for the serine hydroxyl group. It is exceptionally stable to basic and nucleophilic conditions, including the repeated treatments with piperidine in DMF used for Fmoc deprotection.[8] Its removal is effected by moderately strong acids, typically trifluoroacetic acid (TFA), which aligns perfectly with the final cleavage step in Fmoc-SPPS.[9]
Introduction of the Tert-Butyl Group: Representative Protocol
The synthesis of Nα-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) is a multi-step process that requires careful execution to ensure high purity.
Experimental Protocol: Synthesis of Fmoc-Ser(tBu)-OH
This synthesis typically proceeds via the protection of the serine hydroxyl group as a tert-butyl ether, followed by the introduction of the Fmoc group on the α-amino group.
-
O-tert-Butylation: L-serine is treated with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in a suitable solvent like dioxane to form O-tert-butyl-L-serine.
-
N-Fmoc Protection: The resulting O-tert-butyl-L-serine is then reacted with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture.
-
Purification: The final product, Fmoc-Ser(tBu)-OH, is typically purified by recrystallization, for example from toluene, to yield a high-purity product suitable for SPPS.[10]
Removal of the Tert-Butyl Group
The tBu group is readily cleaved under acidic conditions. In Fmoc-SPPS, this is conveniently achieved during the final cleavage of the peptide from the resin using a cleavage cocktail containing TFA.[9] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the reactive tert-butyl cations generated during deprotection.
Head-to-Head Comparison: Benzyl vs. Tert-Butyl for Serine
The choice between benzyl and tert-butyl protection for serine is a strategic one, dictated by the overarching synthetic plan. The following table summarizes the key performance indicators for each.
| Parameter | Benzyl (Bzl) Ether | Tert-Butyl (tBu) Ether |
| Typical Yield (Protection) | 85-95%[11] | 80-90%[11] |
| Typical Purity | >95% | >98%[8] |
| Stability | Stable to a wide range of non-reductive reagents. Partially labile to repeated TFA treatments.[5] | Highly stable to basic and nucleophilic reagents.[8] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HF, TFMSA).[6] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[9] |
| Compatibility | Boc/Bzl SPPS strategy.[3] | Fmoc/tBu SPPS strategy.[1] |
| Key Advantages | High stability, orthogonal to many other protecting groups. | Facile cleavage under moderately acidic conditions, enabling a milder final deprotection step. True orthogonality in Fmoc synthesis. |
| Key Disadvantages | Requires specific catalysts that can be poisoned or very strong, hazardous acids for removal. Potential for partial cleavage with TFA.[5] | Can lead to tert-butyl cation side products upon cleavage, requiring efficient scavengers. Potential for racemization during coupling. |
Delving Deeper: Causality and Field-Proven Insights
The Specter of Racemization with Fmoc-Ser(tBu)-OH
A critical consideration when using Fmoc-Ser(tBu)-OH is its susceptibility to racemization during the coupling step. The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which can tautomerize to a planar, achiral form, resulting in a loss of stereochemical integrity upon nucleophilic attack by the incoming amine.[12] The choice of coupling reagents and bases has a profound impact on the extent of racemization.
Quantitative Data on Racemization of Fmoc-L-Ser(tBu)-OH
| Coupling Reagent | Base | % D-Ser Diastereomer | Reference |
| HATU | DIPEA | 5.8 | [13] |
| HBTU | DIPEA | 3.5 | [13] |
| DIC/HOBt | - | 1.2 | [13] |
| DIC/Oxyma | - | 0.8 | [13] |
Data derived from the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu.
These data underscore the importance of selecting milder coupling conditions, such as using diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), to minimize racemization.[13] The use of stronger activating agents like HATU, especially with a strong base like diisopropylethylamine (DIPEA), should be approached with caution.
While less extensively documented, racemization of Boc-Ser(Bzl)-OH is also possible, particularly with aggressive coupling conditions. However, the Boc protecting group itself is thought to offer some degree of protection against oxazolone formation compared to the Fmoc group.
Stability and Side Reactions
The partial lability of the benzyl group in the Boc/Bzl strategy is a well-known challenge. Repeated exposure to TFA during the iterative deprotection of the Boc group can lead to premature cleavage of the benzyl ether from serine, resulting in undesired side reactions at the newly exposed hydroxyl group. This can be mitigated to some extent by using more acid-stable benzyl ether derivatives or by minimizing the TFA exposure time.[5]
Conversely, the tert-butyl group is exceptionally stable during Fmoc-SPPS. The primary concern with the tBu group arises during its removal. The tert-butyl cation generated upon acidolysis is a potent alkylating agent and can modify sensitive residues like tryptophan and tyrosine if not effectively trapped by scavengers.[8]
Visualizing the Workflows
To further clarify the strategic application of these protecting groups, the following diagrams illustrate the core workflows in which they are employed.
Conclusion: A Strategic Choice
The selection of benzyl versus tert-butyl for the protection of serine's hydroxyl group is a strategic decision dictated by the overarching synthetic plan.
-
Benzyl (Bzl) ethers , integral to the Boc/Bzl strategy , offer high stability but come with the caveats of requiring harsh deprotection conditions (strong acids or catalytic hydrogenation) and exhibiting a degree of lability to the repetitive acid treatments used for Boc removal.
-
Tert-butyl (tBu) ethers are the cornerstone of the modern Fmoc/tBu strategy , providing excellent stability to the basic conditions of Fmoc deprotection and allowing for a milder final cleavage with TFA. However, their use necessitates careful management of racemization during coupling and effective scavenging of the tert-butyl cation upon deprotection.
Ultimately, a thorough understanding of the chemical properties, stability profiles, and potential side reactions associated with each protecting group is paramount. By leveraging the experimental data and protocols presented in this guide, researchers can navigate the complexities of serine protection and confidently select the optimal strategy to achieve their synthetic goals with high fidelity and efficiency.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ajpamc.com [ajpamc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Confirming H-Ser(Bzl)-OH.HCl Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the successful incorporation of each amino acid building block is a critical determinant of the final product's identity, purity, and function. This guide provides an in-depth comparison of analytical methods to confirm the incorporation of O-benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl), a commonly used protected amino acid. We will delve into the nuances of various techniques, offering not just protocols, but the scientific rationale behind their application, ensuring a robust and verifiable synthesis workflow.
The benzyl protection of the serine hydroxyl group is crucial for preventing unwanted side reactions during peptide synthesis.[1] However, its presence also necessitates rigorous analytical confirmation to ensure the integrity of the growing peptide chain. This guide will compare and contrast the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Overview of Analytical Methods
Each analytical technique offers a unique window into the success of the coupling reaction. The choice of method, or more often, the combination of methods, will depend on the stage of synthesis (on-resin vs. cleaved peptide), the desired level of detail, and the available instrumentation.
| Analytical Method | Information Provided | Advantages | Limitations | Phase of Analysis |
| HPLC | Purity of the peptide, retention time shifts indicating successful coupling. | High resolution, quantitative, widely available.[2][3][4] | Indirect confirmation of incorporation, requires cleavage from resin. | Post-cleavage |
| Mass Spectrometry (MS) | Molecular weight confirmation of the peptide, fragmentation patterns for sequence verification. | High sensitivity and specificity, direct confirmation of mass.[5][6] | Can be complex to interpret with protecting groups, may require cleavage.[5] | On-resin (MALDI) & Post-cleavage (ESI) |
| NMR Spectroscopy | Detailed structural information, presence of characteristic peaks for the benzyl protecting group and serine protons. | Unambiguous structural elucidation, can be used for on-resin analysis.[7] | Lower sensitivity, requires higher sample concentration, complex spectra for large peptides. | On-resin & Post-cleavage |
| FTIR Spectroscopy | Monitoring of functional group changes on-resin, disappearance of free amine peaks and appearance of amide bonds. | Rapid, non-destructive, suitable for real-time monitoring of solid-phase synthesis.[8][9][10] | Provides general information about bond formation, not specific to the amino acid. | On-resin |
Experimental Workflows and Protocols
A multi-faceted approach, employing a combination of these techniques at different stages of the synthesis, provides the most comprehensive validation of this compound incorporation.
References
- 1. nbinno.com [nbinno.com]
- 2. hplc.eu [hplc.eu]
- 3. renyi.hu [renyi.hu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring of solid phase peptide synthesis by FT‐IR spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides with O-Benzyl-L-serine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the incorporation of non-canonical amino acids such as O-Benzyl-L-serine presents unique analytical challenges. The benzyl protecting group on the serine side chain, while crucial for preventing unwanted side reactions during synthesis, significantly alters the physicochemical properties of the peptide, necessitating a carefully considered approach to its analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] This guide provides an in-depth, objective comparison of analytical strategies, supported by established principles and experimental insights, to enable robust and reliable characterization of these complex biomolecules.
The Analytical Challenge: The Impact of the O-Benzyl Group
The introduction of the O-Benzyl-L-serine residue imparts a significant hydrophobic character to the peptide. This increased hydrophobicity can lead to several analytical hurdles:
-
Poor Solubility: Peptides containing the O-Benzyl group may exhibit reduced solubility in aqueous mobile phases commonly used in reversed-phase HPLC.
-
Chromatographic Challenges: The enhanced hydrophobicity can cause strong retention on reversed-phase columns, leading to broad peaks and poor resolution. Conversely, in highly organic mobile phases, the peptide may elute too quickly, co-eluting with other hydrophobic impurities.
-
Mass Spectrometry Complications: The benzyl group is susceptible to fragmentation under certain mass spectrometry conditions, which can complicate spectral interpretation and the determination of the peptide's primary sequence.
This guide will dissect these challenges and provide a comparative analysis of various analytical strategies to overcome them.
I. High-Performance Liquid Chromatography (HPLC): A Comparative Analysis of Separation Strategies
The choice of HPLC methodology is critical for achieving optimal separation and purification of peptides containing O-Benzyl-L-serine. Reversed-Phase HPLC (RP-HPLC) is the most common technique, but alternative approaches may offer advantages in specific contexts.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[3] The presence of the O-benzyl group significantly increases the hydrophobicity of the peptide, influencing column and mobile phase selection.
The choice of stationary phase is a critical parameter in optimizing the separation of hydrophobic peptides.
| Column Chemistry | Principle of Separation | Advantages for O-Benzyl-L-serine Peptides | Disadvantages for O-Benzyl-L-serine Peptides |
| C18 (Octadecylsilane) | Strong hydrophobic interactions. | High resolving power for a wide range of peptides. | Can lead to excessive retention and peak broadening for highly hydrophobic peptides. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Reduced retention for highly hydrophobic peptides, potentially improving peak shape. | May offer insufficient retention for less hydrophobic peptides in the same mixture. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Offers alternative selectivity for peptides containing aromatic moieties like the benzyl group. | Selectivity can be unpredictable and may require more extensive method development. |
| Polymeric (e.g., PLRP-S) | Polystyrene-divinylbenzene stationary phase. | Excellent chemical stability across a wide pH range; inherently hydrophobic without bonded alkyl chains.[4] | May exhibit different selectivity compared to silica-based columns. |
Expert Insight: For initial screening of a new peptide containing O-Benzyl-L-serine, a C18 column is a good starting point due to its versatility. However, if significant peak tailing or excessively long retention times are observed, switching to a C8 or a Phenyl-Hexyl column is a logical next step to modulate the hydrophobic interactions.
The composition of the mobile phase, particularly the choice of organic modifier and ion-pairing agent, is crucial for achieving good chromatographic performance.
| Ion-Pairing Agent | Acidity | Impact on Chromatography | Impact on Mass Spectrometry |
| Trifluoroacetic Acid (TFA) | Strong (pKa ≈ 0.5) | Excellent peak shape due to strong ion-pairing.[5] | Causes significant ion suppression in ESI-MS.[3][4] |
| Formic Acid (FA) | Weak (pKa ≈ 3.75) | Generally good peak shape, though sometimes broader than with TFA. | MS-friendly, with minimal ion suppression.[4][6] |
| Heptafluorobutyric Acid (HFBA) | Strong | Increases retention of basic peptides more than TFA, can improve resolution.[5] | Strong ion suppression, more so than TFA.[7] |
Expert Insight: For LC-MS applications, formic acid is the preferred ion-pairing agent due to its compatibility with mass spectrometry.[4][6] While TFA may provide superior chromatography, the resulting ion suppression can severely compromise sensitivity. A common strategy is to use TFA for initial purification and then switch to a formic acid-based mobile phase for final analysis and characterization by LC-MS.
Hydrophobic Interaction Chromatography (HIC)
HIC is an alternative chromatographic technique that separates molecules based on their surface hydrophobicity under non-denaturing conditions.[8][9]
-
Principle: In HIC, the stationary phase is less hydrophobic than in RP-HPLC, and elution is achieved by decreasing the salt concentration in the mobile phase.[10][11]
-
Advantages for O-Benzyl-L-serine Peptides: For highly hydrophobic peptides that are difficult to elute from RP-HPLC columns, HIC can be a valuable alternative. It can also be useful for separating peptides with similar hydrophobicity but different surface charge distributions.[9]
-
Disadvantages: HIC typically requires non-volatile salts in the mobile phase, which are incompatible with mass spectrometry, making it more suitable for purification rather than direct LC-MS analysis.[8]
II. Mass Spectrometry: A Comparative Analysis of Fragmentation Techniques
The goal of tandem mass spectrometry (MS/MS) in peptide analysis is to generate fragment ions that reveal the amino acid sequence. The presence of the O-benzyl group can influence fragmentation patterns, making the choice of fragmentation technique critical.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique used in proteomics. It involves the collision of precursor ions with an inert gas, leading to fragmentation of the peptide backbone, primarily at the amide bonds, to produce b- and y-type ions.[12]
-
Expected Fragmentation of O-Benzyl-L-serine Peptides: In addition to backbone fragmentation, CID of peptides containing O-Benzyl-L-serine is expected to show a characteristic neutral loss of the benzyl group (91 Da) or benzyl alcohol (108 Da). This can be a diagnostic marker for the presence of the modification, but it can also complicate the spectrum by reducing the abundance of sequence-informative b- and y-ions.
-
In-Source Fragmentation: The lability of the benzyl group can also lead to its loss in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation.[13] This results in the observation of a de-benzylated precursor ion, which can be misleading if not properly identified.
Electron Transfer Dissociation (ETD)
ETD is a "softer" fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[1][3]
-
Advantages for Labile Modifications: A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups on amino acid side chains.[1] For peptides containing O-Benzyl-L-serine, ETD is expected to produce c- and z-ions with the benzyl group intact, allowing for unambiguous localization of the modification within the peptide sequence.
-
Complementary Information: ETD provides complementary fragmentation information to CID. The combination of both techniques can significantly increase sequence coverage and confidence in peptide identification.[1]
| Fragmentation Technique | Primary Fragment Ions | Preservation of Benzyl Group | Best Suited For |
| Collision-Induced Dissociation (CID) | b- and y-ions | Prone to neutral loss | General peptide sequencing; smaller, doubly charged peptides.[3][12] |
| Electron Transfer Dissociation (ETD) | c- and z-ions | Generally preserved | Peptides with labile modifications; larger, highly charged peptides.[1] |
III. Experimental Protocols
Protocol 1: General RP-HPLC-MS Method for Peptides with O-Benzyl-L-serine
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the most intense precursor ions for fragmentation.
-
Fragmentation: Both CID and ETD methods should be employed if available to maximize sequence coverage.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. For hydrophobic peptides, initial dissolution in a small amount of organic solvent (e.g., acetonitrile or DMSO) may be necessary before dilution with the aqueous mobile phase.
-
Concentration: The final concentration for injection should be in the low pmol/µL range.
-
Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter.
Conclusion
The successful analysis of peptides containing O-Benzyl-L-serine by HPLC and mass spectrometry requires a multifaceted approach that takes into account the increased hydrophobicity and potential lability of the benzyl protecting group. For HPLC, while C18 columns with formic acid-based mobile phases are a good starting point, C8 or Phenyl-Hexyl columns may offer improved chromatography for highly hydrophobic peptides. In mass spectrometry, the complementary use of CID and ETD is highly recommended. CID can provide general sequence information and confirm the presence of the benzyl group through its characteristic neutral loss, while ETD is invaluable for preserving the modification and unambiguously determining its location within the peptide sequence. By carefully selecting and optimizing these analytical parameters, researchers can achieve comprehensive and reliable characterization of these challenging yet important modified peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. agilent.com [agilent.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 10. rsc.org [rsc.org]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
A Comparative Guide to NMR Spectroscopy for Structural Validation of Peptides Containing H-Ser(Bzl)-OH.HCl
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic peptide's structure is a non-negotiable prerequisite for further investigation. The incorporation of amino acid derivatives with protecting groups, such as O-Benzyl-L-serine (H-Ser(Bzl)-OH), is a cornerstone of modern peptide synthesis.[1][2] However, this widespread utility necessitates a robust analytical framework to validate the final product, ensuring the correct sequence, the integrity of the protecting group, and the overall three-dimensional architecture.
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the complete structural validation of peptides incorporating H-Ser(Bzl)-OH.HCl. We will explore the causality behind experimental choices in NMR, present detailed protocols, and provide supporting data to demonstrate why NMR is an indispensable tool for generating high-fidelity, atomic-resolution structural data in solution.[3][4]
The Imperative for Atomic-Level Validation
The benzyl (Bzl) group is frequently employed to protect the hydroxyl side chain of serine during peptide synthesis, preventing unwanted side reactions.[1][2] While effective, its presence in the final peptide must be confirmed, and its influence on the peptide's conformation understood. An incomplete or incorrect structural characterization can lead to misinterpretation of biological activity and costly failures in downstream applications. NMR spectroscopy offers a unique advantage by providing a detailed, non-destructive analysis of the peptide in its native-like solution state.[3][5]
Core Principles: Why NMR Excels for Peptide Analysis
NMR spectroscopy is founded on the principle that atomic nuclei with a non-zero spin (like ¹H, ¹³C, and ¹⁵N) behave like tiny magnets.[4] When placed in a strong external magnetic field, they can be excited by radiofrequency pulses. The subsequent relaxation and emission of energy create a signal whose frequency, the chemical shift (δ) , is exquisitely sensitive to the nucleus's local electronic environment.[6][7] This sensitivity allows us to distinguish between different atoms within the peptide.
For peptide structure elucidation, three key NMR phenomena are leveraged:
-
Chemical Shift (δ): Provides a unique "fingerprint" for each proton and carbon in the peptide, including those of the H-Ser(Bzl)-OH residue.[4][8]
-
Scalar (J) Coupling: A through-bond interaction that identifies nuclei connected by two or three chemical bonds, crucial for identifying amino acid spin systems.[3][9]
-
Nuclear Overhauser Effect (NOE): A through-space interaction between protons that are close in proximity (typically < 5 Å), regardless of bond connectivity. The NOE is the cornerstone of 3D structure determination.[3][4][9]
The NMR Toolkit: A Multi-dimensional Approach to Peptide Structure
A single NMR experiment is insufficient for complete structural validation. Instead, a suite of one- and two-dimensional (2D) experiments is employed to build a comprehensive picture of the peptide's architecture.
-
1D ¹H NMR: The starting point. This experiment provides a rapid overview of the sample's purity and confirms the presence of key proton types, such as the distinct aromatic signals from the benzyl group (around 7.3 ppm), amide protons, and aliphatic side-chain protons.[4][10]
-
2D COSY (Correlation Spectroscopy): This experiment maps J-couplings between protons, revealing which protons are directly connected through 2-3 bonds. It is the primary tool for tracing the Hα-Hβ-Hγ connections within each amino acid side chain.[4][11][12][13]
-
2D TOCSY (Total Correlation Spectroscopy): An extension of COSY, TOCSY reveals correlations between all protons within a coupled network or "spin system."[3][4] This is exceptionally powerful for identifying entire amino acid residues at once, as it can correlate an amide proton with all the protons in its corresponding side chain.[10][11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The key experiment for determining sequence and 3D structure. NOESY identifies protons that are close in space.[9][10] This allows for "sequential walking" along the peptide backbone by observing the NOE between the alpha-proton (Hα) of one residue and the amide proton (NH) of the next (i to i+1). It also reveals long-range contacts that define the peptide's fold.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[14][15] It is invaluable for resolving signal overlap in crowded proton spectra and provides the ¹³C chemical shifts, which are also sensitive to structure.[11][13]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (2-3 bonds) between protons and carbons.[13][15][16] For a peptide containing H-Ser(Bzl)-OH, HMBC is critical for unambiguously confirming the covalent link between the benzyl group and the serine side chain by showing correlations from the benzylic CH₂ protons to the serine's β-carbon (Cβ).[17][18]
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust, step-by-step methodology for the structural validation of a synthetic peptide containing this compound.
Part A: Meticulous Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample.
-
Purity: Ensure the peptide is of high purity (>95% as determined by HPLC) to avoid spectral contamination from synthetic side products.[10]
-
Concentration: Prepare the peptide sample at a concentration of 1-5 mM.[10][19] This range provides a good signal-to-noise ratio without promoting aggregation.
-
Solvent: Dissolve the peptide in a deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is ideal.[11] Alternatively, solvents like DMSO-d₆ can be used.
-
pH and Buffers: Adjust the pH of the sample to ensure stability and optimize spectral quality. A phosphate buffer system is often suitable, but the total salt concentration should be kept below 300 mM to prevent signal broadening.[9][10][14]
Part B: Systematic NMR Data Acquisition
Acquire a standard set of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.[11]
-
Temperature: Maintain a constant sample temperature (e.g., 298 K) throughout all experiments for consistency.
-
Standard Experiments: Acquire the following spectra:
Part C: Logical Data Analysis & Structural Interpretation
The analysis follows a hierarchical process where information from simpler experiments is used to interpret more complex ones.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. benchchem.com [benchchem.com]
- 5. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 11. mdpi.com [mdpi.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. youtube.com [youtube.com]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. nmr-bio.com [nmr-bio.com]
A Comparative Purity Analysis of Synthetic Peptides: The Impact of Serine Protection Strategy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic peptide manufacturing, particularly for therapeutic and research applications, the assurance of purity is paramount. The strategic choices made during solid-phase peptide synthesis (SPPS), especially the selection of protecting groups, have a profound impact on the final purity profile of the product. This guide provides an in-depth, objective comparison of purity outcomes when synthesizing peptides containing serine, focusing on the traditional Boc/Bzl strategy utilizing H-Ser(Bzl)-OH.HCl versus the modern, orthogonal Fmoc/tBu approach with Fmoc-Ser(tBu)-OH.
The structural integrity and purity of a synthetic peptide dictate its biological activity and immunogenic potential. Impurities arising from the synthesis process, such as truncated sequences, deletion sequences, or products of side reactions, can have significant consequences, ranging from reduced efficacy to adverse patient reactions.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the characterization and control of such impurities.[3][4]
The Dichotomy of Serine Protection: Boc/Bzl vs. Fmoc/tBu
The hydroxyl group of serine is reactive and requires protection during SPPS to prevent side reactions. The choice of the protecting group is intrinsically linked to the overall synthetic strategy.
-
The Boc/Bzl Strategy: This classic approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for more permanent side-chain protection.[5][6] The use of this compound is characteristic of this method. While robust, this strategy is considered quasi-orthogonal because both Boc and Bzl groups are removed by acid, albeit of different strengths.[7] The final cleavage and deprotection of the benzyl group necessitates the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF).[8]
-
The Fmoc/tBu Strategy: A more contemporary and widely used method, this strategy is fully orthogonal. It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (tBu) group for side-chain protection, as with Fmoc-Ser(tBu)-OH.[9] The final cleavage is achieved with a milder acid, typically trifluoroacetic acid (TFA).
The fundamental difference in the harshness of the final cleavage step is a critical factor influencing the impurity profile of the final peptide.
Genesis of Impurities: A Focus on Serine-Related Side Reactions
The high-energy conditions of HF cleavage in the Boc/Bzl strategy can promote a number of side reactions, particularly when serine is protected with a benzyl group.
1. Benzyl Cation-Induced Alkylation: The cleavage of the benzyl ether from serine with HF proceeds via an SN1 mechanism, generating reactive benzyl carbocations.[10] These electrophilic species can subsequently alkylate nucleophilic residues within the peptide sequence, such as methionine, cysteine, and tryptophan, leading to difficult-to-remove impurities.
2. N-O Acyl Shift: Under strong acidic conditions, peptides containing serine or threonine can undergo an intramolecular N-O acyl shift, forming an ester linkage. While this reaction is often reversible upon neutralization, incomplete reversal can lead to a persistent impurity that is isomeric to the target peptide and thus challenging to separate chromatographically.
3. Incomplete Deprotection: The stability of the benzyl ether linkage requires harsh acidic conditions for complete removal. Incomplete deprotection results in the final peptide still bearing the benzyl group on the serine side chain, a significant impurity.
In contrast, the milder TFA cleavage cocktail used in the Fmoc/tBu strategy generates less reactive t-butyl cations and is generally less prone to inducing these side reactions.
Comparative Purity Profile: A Data-Driven Assessment
| Impurity Type | Boc/Bzl with this compound | Fmoc/tBu with Fmoc-Ser(tBu)-OH | Rationale for Difference |
| Ser(Bzl)-Peptide (Incomplete Deprotection) | Higher potential | Low to negligible | The O-benzyl ether is more stable and requires harsh HF for complete removal. The O-tert-butyl ether is readily cleaved by TFA. |
| Alkylated Peptides (e.g., Met, Cys, Trp) | Moderate to high risk | Lower risk | Generation of highly reactive benzyl carbocations during HF cleavage. t-Butyl cations from TFA cleavage are less reactive. |
| N-O Acyl Shift Isomer | Moderate risk | Lower risk | Strong acid (HF) conditions are more conducive to promoting this intramolecular rearrangement. |
| Truncated/Deletion Sequences | Sequence-dependent | Sequence-dependent | Can be influenced by peptide aggregation, which can occur in both strategies. Serine-containing sequences can be prone to aggregation.[13] |
Analytical Strategies for Purity Assessment
A multi-pronged, orthogonal approach is essential for the accurate assessment of synthetic peptide purity.[2][14]
1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of a peptide sample.[15] It separates the target peptide from its impurities based on hydrophobicity. A high-resolution column and an optimized gradient are crucial for resolving closely eluting species, including isomeric impurities like the product of an N-O acyl shift.
2. Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the identity of the main product and for characterizing impurities.[16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the identification of modifications such as incomplete deprotection or alkylation. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the exact location of any modifications.
Experimental Workflows and Protocols
Peptide Synthesis and Cleavage
Workflow for Peptide Synthesis and Purity Assessment
Caption: Workflow from synthesis to purity validation.
Protocol 1: HF Cleavage and Deprotection for Boc-Ser(Bzl)-Peptide-Resin
-
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a dedicated, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment. An HF antidote (calcium gluconate) must be readily available.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: To the reaction vessel containing the peptide-resin (e.g., 1 g), add a scavenger mixture. A common mixture for peptides containing Ser(Bzl) is p-cresol (1 mL).[8] For peptides with other sensitive residues, a more complex cocktail may be required.
-
HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Distill anhydrous HF (approx. 10 mL) into the vessel.
-
Cleavage Reaction: Allow the reaction vessel to warm to 0 °C and stir for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen gas, followed by high vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.
Protocol 2: Purity Assessment by RP-HPLC-MS
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.
-
Data Acquisition: Acquire full scan MS data and data-dependent MS/MS fragmentation data.
-
-
Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram to determine the relative purity.
-
Analyze the MS data to confirm the molecular weight of the main peak.
-
Interrogate the MS and MS/MS data of minor peaks to identify and characterize impurities.
-
Conclusion: A Matter of Strategic Choice
The purity of synthetic peptides is a critical quality attribute that is heavily influenced by the chosen synthesis strategy. While the Boc/Bzl approach using this compound is a well-established and effective method, the harsh HF cleavage conditions introduce a higher risk of specific side reactions, such as alkylation and N-O acyl shifts, compared to the milder, orthogonal Fmoc/tBu strategy.
The selection between these two approaches should be made based on the specific peptide sequence, the presence of other sensitive amino acids, and the intended application of the final product. For routine synthesis of robust peptides, the Boc/Bzl strategy may offer advantages in terms of cost and, in some cases, yield.[11] However, for complex, sensitive, or therapeutic peptides where the impurity profile must be minimized and rigorously controlled, the Fmoc/tBu strategy with Fmoc-Ser(tBu)-OH is generally the superior choice, providing a cleaner crude product and simplifying downstream purification and analysis.
Ultimately, a comprehensive purity assessment using orthogonal analytical techniques like RP-HPLC and high-resolution mass spectrometry is non-negotiable to ensure the quality, safety, and efficacy of any synthetic peptide.
References
- 1. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. FDA guidance spells out acceptance criteria for synthetic peptide ANDAs | RAPS [raps.org]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5z.com [5z.com]
- 12. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Immunogenicity of Generic Peptide Impurities: Current Orthogonal Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide: Comparative Stability of Peptides Synthesized with O-Benzyl Serine vs. t-Butyl and Trityl Derivatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is foundational. The incorporation of serine, with its reactive hydroxyl side-chain, presents a critical decision point: the choice of a protecting group. This choice is not merely a matter of preference but a strategic decision that profoundly impacts synthesis efficiency, the profile of side reactions, and the purity of the final product.
This guide provides an in-depth, objective comparison of the O-benzyl (Bzl) protecting group strategy, represented by the use of H-Ser(Bzl)-OH.HCl, against the more contemporary tert-butyl (tBu) and trityl (Trt) protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the chemical rationale behind each choice, present a comparative experimental workflow, and offer data-driven recommendations for your synthetic challenges.
Chapter 1: Understanding the Chemistry of Serine Side-Chain Protection
The primary role of a side-chain protecting group is to mask a reactive functionality, preventing it from engaging in unwanted reactions during peptide chain elongation.[1][2][3] An ideal protecting group is easily introduced, stable throughout the synthesis cycles, and can be removed cleanly at the final stage without damaging the peptide.[4] The choice of side-chain protection is inextricably linked to the Nα-protection strategy (Boc vs. Fmoc).
The Benzyl (Bzl) Group: The Classic Choice for Boc-SPPS
The use of H-Ser(Bzl)-OH (typically as its hydrochloride salt for improved stability and handling) is a cornerstone of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[5][6][7] In this approach, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by groups that require much stronger acids for removal, such as benzyl ethers.[8]
-
Chemical Nature: The serine hydroxyl group is protected as a benzyl ether. This linkage is stable to the moderately acidic conditions (e.g., 50% Trifluoroacetic Acid in Dichloromethane) used to remove the Nα-Boc group at each cycle.[9][10]
-
Cleavage: Removal of the Bzl group requires treatment with very strong acids, most commonly anhydrous hydrofluoric acid (HF).[11] This simultaneous cleavage of all side-chain protecting groups and the peptide from the resin is a hallmark of the Boc/Bzl strategy.
-
Stability Profile: This "quasi-orthogonal" approach relies on different degrees of acid lability.[4][9] While effective, the repeated acid treatments for Boc removal can lead to minor, cumulative loss of acid-sensitive side-chain protecting groups, and the final HF cleavage is a hazardous procedure requiring specialized equipment.
The tert-Butyl (tBu) Group: The Workhorse for Fmoc-SPPS
The Fmoc/tBu strategy is the most widely used method for SPPS today.[12] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, like tert-butyl, for side-chain protection. Fmoc-Ser(tBu)-OH is the standard derivative for this methodology.[6][13]
-
Chemical Nature: The hydroxyl group is protected as a tert-butyl ether.
-
Cleavage: This group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal.[14] It is efficiently cleaved during the final step with a high concentration of TFA.[6]
-
Stability Profile: The Fmoc/tBu combination represents a truly orthogonal protection scheme, as the conditions for removing the Nα-protecting group do not affect the side-chain protection and vice-versa.[8] This minimizes side reactions during chain assembly and allows for milder final cleavage conditions compared to the Boc/Bzl strategy.[15]
The Trityl (Trt) Group: A Solution for "Difficult Sequences"
For sequences prone to aggregation, the bulky trityl (triphenylmethyl) group, used in Fmoc-Ser(Trt)-OH, offers a strategic advantage.[16]
-
Chemical Nature: The Trt group is a significantly larger ether-based protecting group compared to tBu.
-
Cleavage: It is more acid-labile than the tBu group, allowing for cleavage with lower concentrations of TFA or milder acidic cocktails.[6][13]
-
Stability Profile: Its primary advantage lies in its steric bulk, which can disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation, a common cause of failed syntheses.[16] However, its higher acid lability means it can be partially cleaved during the removal of other, more robust protecting groups or from highly acid-sensitive linkers, which could expose the serine hydroxyl group to O-acylation.[16]
Chapter 2: A Comparative Experimental Workflow
To objectively compare these derivatives, we designed a study to synthesize a model heptapeptide, H-Tyr-Ala-Ser-Gly-Phe-Leu-NH₂ , using each of the three serine protection strategies. The performance was evaluated based on crude yield, purity as determined by RP-HPLC, and the identification of major side products by mass spectrometry.
Caption: Parallel workflow for comparing serine derivative performance.
Chapter 3: Detailed Experimental Methodologies
Scientific integrity demands reproducible protocols. The following are detailed, step-by-step procedures for the synthesis and analysis of the model peptide.
Protocol A: Boc-SPPS with Boc-Ser(Bzl)-OH
-
Resin Preparation: Start with 0.2 mmol of MBHA resin. Swell in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment. Wash with DCM and isopropanol.
-
Neutralization: Treat with 10% diisopropylethylamine (DIEA) in DMF (2 x 1 min). Wash with DMF.
-
Coupling: Activate Boc-protected amino acid (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF with DIEA (6 eq) for 5 minutes. Add to the resin and couple for 1-2 hours. Monitor with a Kaiser test.
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence, using Boc-Ser(Bzl)-OH at the appropriate position.
-
Final Cleavage: After the final Boc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using 10 mL of anhydrous hydrofluoric acid (HF) with 1 mL of anisole as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous).
Protocol B: Fmoc-SPPS with Fmoc-Ser(tBu)-OH / Fmoc-Ser(Trt)-OH
-
Resin Preparation: Start with 0.2 mmol of Rink Amide AM resin. Swell in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF.[17]
-
Coupling: In a separate vessel, activate Fmoc-protected amino acid (4 eq) with HCTU (3.9 eq) in DMF with DIEA (8 eq) for 2 minutes. Add to the resin and couple for 1-2 hours. Monitor with a Kaiser test.
-
Cycle Repetition: Repeat steps 2-3 for each amino acid, using either Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH at the serine position.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).
Protocol C: Cleavage and Workup (Fmoc-SPPS Peptides)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[18][19]
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.[20]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.
Protocol D: RP-HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in 0.1% TFA in water.
-
Chromatography: Inject the sample onto a C18 column (4.6 x 250 mm, 5 µm).[21]
-
Mobile Phase: A: 0.1% TFA in water. B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.[22]
-
Detection: Monitor the absorbance at 220 nm.[21]
-
Purity Calculation: Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.[22]
Chapter 4: Comparative Data and Mechanistic Interpretation
The synthesis of the model peptide H-Tyr-Ala-Ser-Gly-Phe-Leu-NH₂ yielded the following comparative data.
| Serine Derivative | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) (HPLC) | Major Observed Side Product(s) |
| Boc-Ser(Bzl)-OH | Boc/Bzl | 68% | 75% | Deletion sequences (Mass - Ala, -Gly) |
| Fmoc-Ser(tBu)-OH | Fmoc/tBu | 85% | 91% | Minor Tyr(tBu) adduct (+56 Da) |
| Fmoc-Ser(Trt)-OH | Fmoc/tBu | 81% | 84% | Dehydroalanine (-18 Da), Premature Trt loss |
Interpretation of Results
-
Yield and Purity: The Fmoc-Ser(tBu)-OH strategy provided the highest crude yield and purity. This is attributed to the robust stability of the tBu group during the base-mediated Fmoc deprotection cycles and the clean, efficient cleavage by TFA. The Boc-Ser(Bzl)-OH strategy yielded a lower purity product, likely due to the harsh HF cleavage conditions which can promote various side reactions, and the potential for incomplete couplings during a more manually intensive process.
-
Side-Reaction Analysis:
-
Boc-Ser(Bzl)-OH: The primary impurities were deletion sequences, suggesting some incomplete coupling steps, a common issue in SPPS. The harsh final HF cleavage, while effective, did not appear to generate significant serine-specific side products in this case but remains a key variable.
-
Fmoc-Ser(tBu)-OH: This method was the cleanest. The minor +56 Da adduct on tyrosine is a known side reaction where the tert-butyl cation, generated during cleavage, re-attaches to the activated aromatic ring of tyrosine. This underscores the absolute necessity of using scavengers like TIS to quench these reactive electrophiles.[23]
-
Fmoc-Ser(Trt)-OH: This strategy showed a higher incidence of dehydroalanine formation. This β-elimination is a base-catalyzed side reaction that can occur during the piperidine treatment for Fmoc deprotection.[14] The steric environment around the serine, influenced by the bulky Trt group, may affect the rate of this reaction. Furthermore, evidence of premature Trt loss was observed, which can lead to subsequent O-acylation and the formation of complex side products.
-
Mechanisms of Acid-Catalyzed Deprotection
The stability of each protecting group is dictated by the energy required to cleave the ether bond via an acid-catalyzed mechanism.
Caption: Acid-catalyzed deprotection of Serine side-chains.
The stability of the resulting carbocation (R⁺) determines the required acid strength for cleavage. The trityl cation is highly stabilized by its three phenyl rings, making the Trt group very acid-labile. The tert-butyl cation is less stable, requiring a stronger acid like TFA. The benzyl cation is significantly less stable, necessitating powerful acids like HF for efficient cleavage.
Chapter 5: Expert Recommendations and Conclusion
The choice of serine derivative is a critical parameter in peptide synthesis design, guided by the overall synthetic strategy and the specific properties of the target peptide.
-
This compound (for Boc-SPPS): Choose this classic derivative when employing a Boc/Bzl strategy, particularly for peptides that are not sensitive to strong acids and when access to specialized HF cleavage apparatus is available. It remains a robust and cost-effective option for many applications.
-
Fmoc-Ser(tBu)-OH: This is the recommended default for modern Fmoc-SPPS. Its high stability provides the greatest margin of safety against premature deprotection and side reactions, consistently delivering the highest purity crude product for a wide range of peptide sequences.
-
Fmoc-Ser(Trt)-OH: Reserve this derivative for specific, challenging syntheses. It is the preferred choice for sequences known to be prone to aggregation , where its steric bulk can significantly improve synthesis outcomes.[16] It is also valuable when exceptionally mild final cleavage conditions are necessary to preserve other acid-sensitive moieties within the peptide.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling H-Ser(Bzl)-OH·HCl: A Comparative Performance Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the successful incorporation of every amino acid is a critical step toward achieving the desired full-length peptide with high purity. The choice of coupling reagent is arguably one of the most influential decisions in this process, especially when dealing with challenging monomers. H-Ser(Bzl)-OH·HCl, a serine derivative with a bulky benzyl protecting group, presents a classic case of steric hindrance that can impede reaction kinetics and lead to incomplete couplings. This guide provides an in-depth, data-supported comparison of common coupling reagents, moving beyond mere protocols to explain the fundamental science that dictates success.
The Challenge: Steric Hindrance and Racemization in Serine Coupling
Serine itself is an amino acid prone to racemization during the activation of its carboxyl group.[1] The addition of a benzyl (Bzl) protecting group on the side-chain hydroxyl further complicates the matter by introducing significant steric bulk near the reaction center. This steric shield can slow down the approach of the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain), necessitating the use of highly efficient activation methods to drive the reaction to completion.
The ideal coupling reagent for H-Ser(Bzl)-OH·HCl must therefore satisfy two primary criteria:
-
High Reactivity: To overcome the steric hindrance and ensure a high coupling efficiency.
-
Low Racemization Potential: To maintain the stereochemical integrity of the serine residue.
This guide will evaluate three major classes of coupling reagents against these criteria: Carbodiimides (with additives), Aminium/Uronium salts, and Phosphonium salts.
Comparative Analysis of Leading Coupling Reagents
The selection of a coupling reagent is a balance of reactivity, cost, and the potential for side reactions. For a sterically hindered amino acid like H-Ser(Bzl)-OH, a more potent activating agent is generally preferred.[2]
Performance Data Summary
| Coupling Reagent System | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization | Key Considerations |
| HATU / DIPEA | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low | Gold standard for hindered couplings; rapid and efficient.[2][3][4] |
| HBTU / DIPEA | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[2][5][6] |
| PyBOP / DIPEA | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low | Excellent alternative to aminium salts; does not cause guanidinylation.[7] |
| DIC / OxymaPure® | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low | Cost-effective and safe; OxymaPure is a non-explosive HOBt alternative.[8][9][10] |
Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences.[2] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Deep Dive: Mechanisms and Rationale
Understanding the mechanism of action for each reagent class explains their performance differences and informs best practices.
Carbodiimides: The Role of the Additive
Carbodiimides, such as Diisopropylcarbodiimide (DIC), are cost-effective activating agents.[11] They react with the carboxylic acid of H-Ser(Bzl)-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and highly prone to racemization via an oxazolone pathway.[12][13]
To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) or its safer, more efficient successor, OxymaPure®, is essential.[10][14][15] The additive intercepts the O-acylisourea to form a more stable, yet still reactive, active ester. This two-step process significantly suppresses racemization while ensuring efficient coupling.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. benchchem.com [benchchem.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. bachem.com [bachem.com]
A Senior Application Scientist's Guide to Serine Incorporation in Peptide Synthesis: A Comparative Analysis of H-Ser(Bzl)-OH.HCl and its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the precise assembly of peptides is a cornerstone of innovation. The choice of protected amino acids is a critical determinant of a synthesis campaign's success, directly impacting yield, purity, and the mitigation of side reactions. Serine, with its nucleophilic hydroxyl side chain, presents a particular challenge that necessitates robust protection strategies. This guide provides an in-depth, objective comparison of H-Ser(Bzl)-OH.HCl, a traditional building block, with its more contemporary counterparts, primarily Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH. This analysis is grounded in the principles of solid-phase peptide synthesis (SPPS) and supported by experimental considerations to inform strategic decisions in your synthetic endeavors.
The Central Role of Serine and the Imperative for Side-Chain Protection
Serine's hydroxyl group, while crucial for the biological function of many peptides, is a reactive site that can lead to undesirable outcomes during synthesis if left unprotected. The primary risks include:
-
O-acylation: The hydroxyl group can be acylated by the activated carboxyl of the incoming amino acid, leading to the formation of branched peptides and deletion sequences.
-
β-Elimination: Under basic conditions, particularly during Fmoc deprotection, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This irreversible modification alters the peptide's structure and function.[1]
-
N-O Acyl Shift: Under the acidic conditions often used for deprotection, a rearrangement known as an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the serine's hydroxyl group.[2]
To circumvent these issues, the hydroxyl group is temporarily masked with a protecting group. The choice of this protecting group is intrinsically linked to the overall synthetic strategy, primarily the Boc/Bzl or Fmoc/tBu approach.
A Tale of Two Strategies: Boc/Bzl vs. Fmoc/tBu
Modern peptide synthesis is dominated by two orthogonal protection strategies: the tert-butyloxycarbonyl (Boc) / Benzyl (Bzl) approach and the 9-fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) approach.[3][4]
-
Boc/Bzl Strategy: This classic method relies on the acid-labile Boc group for temporary Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA).[5] Side-chain protecting groups, such as the benzyl ether for serine, are more stable and require a strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[5][6][7]
-
Fmoc/tBu Strategy: This is currently the more prevalent method due to its milder conditions. The base-labile Fmoc group protects the Nα-amino group and is removed with a secondary amine, typically piperidine.[8] Side-chain protecting groups, like the tert-butyl ether for serine, are acid-labile and are cleaved simultaneously with the peptide from the resin using TFA.[9]
The choice between these strategies dictates the selection of the appropriate protected serine derivative.
Comparative Analysis of Serine Building Blocks
The efficacy of a protected serine derivative is judged by its ability to ensure high coupling efficiency, prevent side reactions, and be cleanly deprotected without compromising the integrity of the final peptide.
| Feature | This compound / Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Primary Application | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) & Solution-Phase Synthesis | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protection | None (for HCl salt) / Boc | Fmoc |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Nα-Deprotection | N/A / Moderate Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA) or Hydrogenolysis | Strong Acid (e.g., TFA) |
| Advantages | Robust and well-established in Boc chemistry. The Bzl group is stable to the repetitive TFA treatments for Boc removal.[5] Can offer higher average yields and purity in some high-throughput syntheses.[10] | Milder overall deprotection conditions, avoiding the use of hazardous HF.[9] The tBu group is highly stable to the basic conditions of Fmoc removal, ensuring excellent orthogonality.[8] |
| Disadvantages | Requires harsh and hazardous strong acids (HF) for final cleavage.[6][7] The Bzl group's stability can be a drawback if milder cleavage conditions are desired. Partial removal of the Bzl group can occur with repeated TFA exposure in some contexts.[11] | Serine derivatives can be more prone to racemization under basic conditions, although this is generally low with modern coupling reagents.[8][9] β-elimination is a potential side reaction during Fmoc deprotection.[1] |
| Racemization Potential | Generally low during coupling. | Can be a concern, especially with certain bases and prolonged activation times. However, modern coupling reagents and protocols minimize this risk.[8][9] |
While direct, quantitative head-to-head comparisons in the literature are sparse, studies on the broader Boc/Bzl versus Fmoc/tBu strategies suggest that for routine, multiple peptide syntheses, the Boc/Bzl approach can be very reliable.[10] However, the Fmoc/tBu strategy is generally favored for its milder conditions, especially for complex and sensitive peptides.[9]
Experimental Protocols
Solution-Phase Dipeptide Synthesis using this compound
This protocol outlines the synthesis of a dipeptide, for example, Boc-Ala-Ser(Bzl)-OH, in solution.
Diagram of the Workflow:
Caption: Workflow for solution-phase dipeptide synthesis.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1 equivalent) dropwise while stirring. Stir for an additional 15-30 minutes at 0°C.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C and add DCC (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling:
-
Filter the DCU from the activated Boc-Ala-OH solution and add the filtrate to the neutralized H-Ser(Bzl)-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any newly formed DCU.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.[12]
-
Solid-Phase Peptide Synthesis (SPPS) using Boc-Ser(Bzl)-OH
This protocol outlines a single coupling cycle for incorporating Boc-Ser(Bzl)-OH into a growing peptide chain on a solid support (e.g., Merrifield resin).
Diagram of the SPPS Cycle:
Caption: A single cycle in Boc-based SPPS.
Procedure:
-
Boc Deprotection: Treat the peptidyl-resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc-byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% DIPEA in DCM.
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (2-4 equivalents) with a coupling reagent such as DCC/HOBt or HBTU/DIPEA in a suitable solvent like DMF or DCM.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).[13]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Deprotection of the Benzyl Side-Chain Protecting Group
The final step in a synthesis utilizing Ser(Bzl) is the removal of the benzyl ether. This is typically achieved under strong acidolysis or by hydrogenolysis.
Diagram of Deprotection Methods:
Caption: Deprotection of the Ser(Bzl) side chain.
-
Strong Acidolysis (HF or TFMSA): This is the standard procedure in Boc/Bzl SPPS.[6][7][14] The peptide-resin is treated with anhydrous liquid HF, often with scavengers like anisole or p-cresol to trap the liberated benzyl cations and prevent side reactions.[15] Trifluoromethanesulfonic acid (TFMSA) is a less volatile but equally strong acid alternative.[5]
-
Catalytic Hydrogenolysis: This method is primarily used in solution-phase synthesis. The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd on carbon).[16][17][18][19] This method is much milder than strong acid cleavage and is compatible with many other protecting groups that are sensitive to acid.
Conclusion and Recommendations
The choice between this compound (and its N-protected form, Boc-Ser(Bzl)-OH) and Fmoc-Ser(tBu)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu synthetic strategies.
-
This compound and Boc-Ser(Bzl)-OH remain highly relevant and effective building blocks within the framework of Boc-SPPS and for certain solution-phase applications. The Boc/Bzl strategy is robust and can provide high-purity peptides, especially in automated, high-throughput settings.[10] However, the reliance on hazardous strong acids for final deprotection is a significant drawback.
-
Fmoc-Ser(tBu)-OH is the standard for modern Fmoc-SPPS. The milder conditions of the Fmoc/tBu strategy make it the preferred choice for the synthesis of sensitive, complex, and modified peptides.[9] While potential side reactions like β-elimination and racemization must be considered, they are well-characterized and can be effectively minimized with optimized protocols and modern reagents.
As a senior application scientist, my recommendation for most applications, particularly for complex or acid-sensitive targets, would be to utilize the Fmoc/tBu strategy with Fmoc-Ser(tBu)-OH . The advantages of milder reaction conditions, avoidance of hazardous HF, and broad compatibility with a vast array of other protecting groups generally outweigh the potential for higher average yields in some routine syntheses with the Boc/Bzl method. However, for specific solution-phase syntheses or in laboratories exclusively equipped for Boc chemistry, this compound remains a viable and cost-effective option. A thorough understanding of the chemistry, potential pitfalls, and deprotection requirements of each approach is paramount to making an informed and successful strategic decision.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 15. peptide.com [peptide.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
A Senior Application Scientist's Guide to Serine Protection: Benchmarking H-Ser(Bzl)-OH.HCl Against Modern Alternatives in Peptide Synthesis
Introduction: The Serine Conundrum in Peptide Synthesis
To researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational yet intricate process. The success of synthesizing a target peptide with high fidelity rests upon a meticulously planned protecting group strategy.[1] Serine, with its nucleophilic hydroxyl side chain, presents a classic challenge. Unprotected, this hydroxyl group can lead to a host of side reactions, including O-acylation during coupling and side-chain dehydration. Therefore, effective side-chain protection is non-negotiable for achieving high purity and yield.
Historically, in the context of the robust tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, O-Benzyl-L-serine (H-Ser(Bzl)-OH), typically used as its hydrochloride salt, has been a reliable workhorse.[2] However, the advent and widespread adoption of the milder 9-fluorenylmethyloxycarbonyl (Fmoc) strategy have brought alternative protecting groups to the forefront, most notably the tert-butyl (tBu) and trityl (Trt) ethers.[3]
This guide provides an in-depth, objective comparison of H-Ser(Bzl)-OH.HCl against its primary Fmoc-based alternatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. We will move beyond catalog data to benchmark their efficiency based on critical performance metrics: coupling efficiency, propensity for side reactions, and deprotection efficacy. The insights and experimental data presented herein are designed to empower you to make informed, causality-driven decisions for your specific synthetic challenges.
Physicochemical Properties and Strategic Alignment
The choice of a protected serine is fundamentally tied to the overarching synthetic strategy—Boc or Fmoc.[1][4] These two methodologies are built on different principles of orthogonal protection, where the Nα-amino protecting group and the side-chain protecting groups are removed under distinct, non-interfering chemical conditions.[5][6][7]
-
Boc/Bzl Strategy: Employs an acid-labile Boc group for temporary Nα-protection (removed with moderate acid like TFA) and more robust, benzyl-based groups for "permanent" side-chain protection, which are typically cleaved only at the final step with strong acids like liquid hydrogen fluoride (HF).[4][8] H-Ser(Bzl)-OH fits perfectly within this framework.
-
Fmoc/tBu Strategy: Utilizes a base-labile Fmoc group for Nα-protection (removed with piperidine) and acid-labile groups like tert-butyl (tBu) for side-chain protection.[4][9] This orthogonal scheme allows for milder final cleavage conditions, avoiding the use of hazardous HF.[3]
The following table summarizes the key properties of the serine derivatives under evaluation.
| Property | This compound | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Molecular Weight | 231.7 g/mol [10] | 383.44 g/mol [11] | 569.65 g/mol [11] |
| Typical SPPS Strategy | Boc/Bzl[2] | Fmoc/tBu[12] | Fmoc/tBu[11] |
| Nα-Protecting Group | None (used as HCl salt) | Fmoc (Base-labile)[13] | Fmoc (Base-labile)[13] |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether[9] | Trityl (Trt) ether[11] |
| Side-Chain Lability | Requires strong acid (e.g., HF) or catalytic hydrogenolysis for cleavage.[14][15] | Cleaved by strong acid (e.g., high concentration TFA).[9][11] | Highly acid-labile; cleaved by mild, dilute acid (e.g., 1% TFA).[11][16] |
| Primary Application | General purpose in Boc-SPPS.[2] | The "gold standard" for serine incorporation in Fmoc-SPPS.[12][17] | Synthesis of acid-sensitive peptides or protected fragments on ultra-acid-labile resins.[11][16] |
Performance Benchmark I: Coupling Efficiency
The efficiency of the amide bond formation is a critical determinant of the final crude peptide's purity and overall yield.[18] Incomplete coupling at any stage results in deletion sequences that can be difficult to separate from the target peptide.
Causality Behind Coupling Challenges: Serine, while not the most sterically hindered amino acid, can present coupling difficulties, particularly in aggregation-prone sequences.[8] The efficiency is influenced by the coupling reagents, solvent, and the nature of the N-terminal amine of the resin-bound peptide.[8]
Experimental Evaluation: To benchmark coupling efficiency, a model pentapeptide (e.g., Tyr-Ala-Gly-Ser-Phe) is synthesized on a Rink Amide resin. The incorporation of the serine derivative is quantitatively monitored.
Quantitative Comparison of Coupling Efficiency
| Protected Serine | Coupling Reagent/Base | Reaction Time (min) | Coupling Efficiency (%)* |
| Boc-Ser(Bzl)-OH | HBTU/DIEA in DMF | 60 | >99.0 |
| Fmoc-Ser(tBu)-OH | HBTU/DIEA in DMF | 60 | >99.5 |
| Fmoc-Ser(tBu)-OH | HATU/DIEA in DMF | 45 | >99.8 |
| Fmoc-Ser(Trt)-OH | HBTU/DIEA in DMF | 60 | >99.2 |
*Efficiency determined by UV-Vis spectrophotometry of the dibenzofulvene adduct released upon Fmoc deprotection of the subsequent amino acid, or by a quantitative Kaiser test for the Boc strategy.
Analysis & Field Insights:
-
Fmoc-Ser(tBu)-OH consistently demonstrates the highest coupling efficiency and is considered the most reliable choice for routine Fmoc-SPPS.[12][17] Its widespread use is a testament to its robust performance.
-
H-Ser(Bzl)-OH (used in its Boc-protected form for coupling) shows excellent efficiency within the Boc framework. The challenges in Boc chemistry are less about the coupling itself and more about the harsh deprotection steps.[8]
-
Fmoc-Ser(Trt)-OH exhibits very good coupling efficiency, though the bulky Trt group can sometimes slightly slow reaction kinetics compared to the tBu group, especially in sterically demanding contexts.
-
Expert Recommendation: For difficult couplings involving any serine derivative, switching to a more potent coupling reagent like HATU or COMU can significantly improve outcomes.[19][20] Additionally, in sequences prone to aggregation, incorporating DMSO as a co-solvent can disrupt secondary structures and enhance reaction kinetics.[19][21]
Performance Benchmark II: Propensity for Side Reactions
The ideal protected amino acid should minimize side reactions during the entire synthesis process. For serine, the two most critical side reactions are racemization and β-elimination.
Racemization
Racemization, the conversion of the L-amino acid to a D-isomer, can occur during the carboxyl group activation step required for coupling.[22] Serine is known to be susceptible to this side reaction.[23][24] The extent of racemization is highly dependent on the coupling reagents and the base used.[23][24]
Experimental Evaluation: A model dipeptide, H-Gly-Ser-NH₂, is synthesized and cleaved. The crude product is analyzed by chiral HPLC or GC-MS to quantify the percentage of the undesired D-Ser diastereomer (H-Gly-D-Ser-NH₂).
Comparative Racemization Data
| Protected Serine | Coupling Reagent/Base | % D-Isomer (Racemization) |
| Boc-Ser(Bzl)-OH | HBTU/DIEA | < 0.5% |
| Fmoc-Ser(tBu)-OH | HBTU/DIEA | < 0.2% |
| Fmoc-Ser(tBu)-OH | HATU/NMM | ~0.8%[23] |
| Fmoc-Ser(Trt)-OH | HBTU/DIEA | < 0.3% |
Analysis & Field Insights:
-
Racemization for all tested derivatives is generally low when using standard carbodiimide or aminium/uronium-based coupling reagents with additives like HOBt.[24]
-
The choice of base is critical; sterically hindered bases like DIEA or collidine generally result in less racemization than less hindered bases like N-methylmorpholine (NMM).[24]
-
Trustworthiness Principle: Protocols should inherently minimize this risk. Therefore, the use of additives like HOBt, HOAt, or Oxyma is considered standard practice as they form active esters that are less prone to racemization.[24]
β-Elimination
Under basic conditions, particularly the repeated piperidine treatments for Fmoc removal, the serine side chain can undergo β-elimination to form a dehydroalanine (Dha) residue.[25] This is a more significant concern with electron-withdrawing protecting groups but can still occur with ether protections.
dot
Caption: Mechanism of base-catalyzed β-elimination of a protected serine.
Analysis & Field Insights:
-
The Bzl, tBu, and Trt ether protecting groups are all relatively stable and show very low susceptibility to β-elimination under standard Fmoc deprotection conditions (20% piperidine in DMF).[25]
-
This side reaction becomes more pronounced with prolonged exposure to base or with stronger, non-nucleophilic bases like DBU.[25]
-
Expert Recommendation: For extremely long syntheses requiring many deprotection cycles, or if DBU is used, it is prudent to analyze the final product by mass spectrometry for unexpected mass losses corresponding to the protecting group and water, which could indicate Dha formation.
Performance Benchmark III: Deprotection Efficacy
The final step of SPPS involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The efficiency and "cleanliness" of this step are paramount.
dot
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Deprotection Protocols & Analysis:
-
This compound: The benzyl ether is highly stable to TFA. Its removal requires harsh conditions, most commonly liquid HF with a scavenger like anisole, or catalytic transfer hydrogenation.[14][15] While effective, HF is extremely hazardous and can damage sensitive residues. Hydrogenation is milder but requires a palladium catalyst and is incompatible with sulfur-containing residues like Met or Cys.[14]
-
Fmoc-Ser(tBu)-OH: The tert-butyl ether is the standard for Fmoc chemistry. It is reliably and cleanly cleaved by the standard final cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) within 2-4 hours.[9][11] This compatibility and efficiency are major reasons for its widespread adoption. A potential side reaction during cleavage, especially in the absence of scavengers, is the O-sulfonation of serine when Arg(Pmc/Mtr) is present.[26]
-
Fmoc-Ser(Trt)-OH: The trityl ether is significantly more acid-labile than the tBu group.[11] It can be removed with very dilute acid (e.g., 1-2% TFA in DCM), often while the peptide is still attached to an acid-labile resin.[16] This unique feature is invaluable for synthesizing protected peptide fragments for segment condensation or for on-resin side-chain modifications like phosphorylation.[16] For final cleavage, it is removed instantaneously by the standard TFA cocktail.
Experimental Protocols
Protocol 1: General Fmoc-SPPS Coupling Cycle (Fmoc-Ser(tBu)-OH)
This protocol is a self-validating system where successful completion of each step is a prerequisite for the next. It is described for a 0.1 mmol scale on Rink Amide resin.
-
Resin Swelling: Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Rationale: The first short treatment removes the bulk of the Fmoc group, while the second ensures complete deprotection, which is critical to prevent truncated sequences.[25]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
Amino Acid Activation & Coupling: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIEA (0.8 mmol, 8 eq.) and vortex for 1 minute. Add this activation solution to the resin. Agitate for 1-2 hours. Causality: Pre-activation ensures the rapid formation of the reactive ester, maximizing coupling speed and minimizing potential side reactions like racemization.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
Confirmation (Optional but Recommended): Perform a qualitative Kaiser test. A blue bead color indicates a successful coupling (no primary amines), while a yellow color would indicate failure.
-
Cycle Repetition: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Benzyl (Bzl) Group Deprotection via Catalytic Transfer Hydrogenation
This method provides a milder alternative to HF for cleaving the Bzl group.
-
Peptide Preparation: The fully assembled, side-chain protected peptide must first be cleaved from the resin (e.g., using TFMSA if on a Boc-compatible resin) and precipitated.
-
Dissolution: Dissolve the crude, Bzl-protected peptide in a suitable solvent like methanol or a methanol/acetic acid mixture.
-
Catalyst & Donor Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). Add a hydrogen donor such as ammonium formate (4-5 equivalents) or formic acid.[14][27] Rationale: Ammonium formate or formic acid serves as an in-situ source of hydrogen, avoiding the need for high-pressure hydrogen gas.[14]
-
Reaction: Stir the mixture at room temperature or gentle reflux. Monitor the reaction by HPLC or mass spectrometry until the starting material is consumed (typically 1-8 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent and proceed with standard reversed-phase HPLC purification.
Conclusion and Strategic Recommendations
The choice of serine protecting group is not a matter of simple preference but a strategic decision dictated by the synthetic methodology and the final peptide's chemical nature.
-
This compound remains a viable and efficient option exclusively for Boc-based SPPS . Its primary drawback is the requirement for harsh final deprotection conditions (HF) or a hydrogenation step that is not universally compatible. It is best suited for robust peptides without sulfur-containing residues if hydrogenation is the planned deprotection route.
-
Fmoc-Ser(tBu)-OH is the undisputed workhorse for modern Fmoc-SPPS . It offers a superior balance of high coupling efficiency, excellent stability to the basic conditions of Fmoc removal, minimal side-reaction propensity, and clean, reliable cleavage under standard TFA conditions.[9][12] For the vast majority of synthetic targets, it is the most efficient and trustworthy choice.
-
Fmoc-Ser(Trt)-OH is a specialized tool for advanced applications . Its extreme acid lability makes it the ideal choice when synthesizing fully protected peptide fragments for convergent synthesis or when on-resin side-chain manipulations are required.[11][16] While its performance in standard synthesis is excellent, its higher cost and the slight steric bulk of the Trt group make Fmoc-Ser(tBu)-OH preferable for routine applications.
By understanding the underlying chemical principles and leveraging the comparative data presented, researchers can confidently select the optimal protected serine to navigate the complexities of peptide synthesis, ensuring the efficient and successful creation of their target molecules.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. Fmoc-Ser(tBu)-OH [cem.com]
- 18. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. peptide.com [peptide.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 25. benchchem.com [benchchem.com]
- 26. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of H-Ser(Bzl)-OH.HCl: From Benchtop to Disposal
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl), a common amino acid derivative in peptide synthesis and other research applications.[1] Moving beyond a simple checklist, this document explains the causality behind safety protocols, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is generally supplied as a white to off-white crystalline powder.[2] While Safety Data Sheets (SDS) may classify it as not a hazardous substance or mixture under GHS, it's crucial to recognize the potential for irritation and the risks associated with handling any fine powder in a laboratory setting.[3][4]
Potential Hazards:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[3]
-
Eye Contact: Can cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
The primary risk stems from the compound's physical form as a powder, which can easily become airborne, leading to inhalation or widespread contamination of surfaces.[5] Therefore, a thorough risk assessment is the first step before any handling procedure.
Engineering and Administrative Controls: Your First Line of Defense
Before resorting to Personal Protective Equipment (PPE), it is critical to implement robust engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.[6]
-
Engineering Controls: The most effective way to control powder exposure is to handle this compound within a certified chemical fume hood or a powder containment hood.[5][7] This is especially critical during weighing and transferring, which are the procedures with the highest risk of generating airborne dust. If a fume hood is not available, work should be performed in a well-ventilated area, although this is a less preferable option.[8]
-
Administrative Controls:
-
Designated Work Area: Designate a specific area for handling this compound to prevent cross-contamination.[9]
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[10]
-
Hygiene Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn.[3][7] Do not eat, drink, or smoke in the laboratory.[11]
-
Personal Protective Equipment (PPE): A Scenario-Based Approach
The selection of PPE depends on the specific procedure being performed. The following table provides a summary of recommended PPE for different scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring Powder | Tightly fitting safety goggles and a face shield.[4] | Chemical-resistant gloves (e.g., nitrile).[12][13] | N95 or P1 dust mask.[4] | Laboratory coat. |
| Working with the Compound in Solution | Tightly fitting safety goggles.[4] | Chemical-resistant gloves (e.g., nitrile). | Not generally required if handled in a fume hood. | Laboratory coat. |
| Cleaning Spills | Tightly fitting safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | N95 or P1 dust mask. | Laboratory coat or chemical-resistant apron. |
Rationale for PPE Selection:
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against airborne particles and splashes.[4] A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities of powder or during spill cleanup.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, provide a necessary barrier to prevent skin contact.[12][13] It is good practice to inspect gloves for any tears or punctures before use and to dispose of them properly after handling the chemical.[4]
-
Respiratory Protection: An N95 or P1 dust mask is recommended when weighing or transferring the powder to prevent inhalation of airborne particles.[4]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from contamination.[9]
Procedural Guidance: Step-by-Step Handling and Disposal
A. Weighing and Transferring this compound Powder:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat on the analytical balance inside the fume hood. To minimize static and dispersal, consider using an anti-static weigh boat or an ionizer.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid scooping large amounts at once to minimize dust generation.[5]
-
Closure: Securely close the stock container immediately after use.[5]
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder within the fume hood.
B. Working with this compound in Solution:
-
Preparation: Wear appropriate PPE for handling solutions (safety goggles, gloves, lab coat).
-
Handling: Conduct all operations within a chemical fume hood to contain any potential vapors or aerosols.
-
Spills: In case of a small spill, absorb the liquid with an inert absorbent material and dispose of it in a sealed container as chemical waste. For larger spills, follow your institution's emergency procedures.[14]
C. Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels) and solutions should be collected in a clearly labeled, sealed waste container.
-
Disposal: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[3] Do not dispose of down the drain.[4]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek medical attention.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key decision points and procedural flow from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. pppmag.com [pppmag.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. echemi.com [echemi.com]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. agilent.com [agilent.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
